1-Bromothioxanthen-9-one
Description
Properties
IUPAC Name |
1-bromothioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSFSWJDZYZLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 1-Bromothioxanthen-9-one
An In-Depth Technical Guide to 1-Bromothioxanthen-9-one: Structure, Synthesis, and Applications
Introduction: The Thioxanthenone Scaffold
The thioxanthen-9-one system, a sulfur analog of the naturally occurring xanthone, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This tricyclic dibenzo-γ-pyrone structure is the core of numerous synthetic compounds with a wide array of biological activities and photophysical properties.[2] Thioxanthenone derivatives have been investigated for their potential as antitumor, antipsychotic, and antimicrobial agents.[2] Their rigid, pseudo-planar structure and tunable electronic properties also make them valuable components in the development of photosensitizers, fluorescent probes, and organic electronic materials.
This guide focuses on a specific, synthetically valuable derivative: This compound . The introduction of a bromine atom at the C-1 position does more than simply modify the molecule's steric and electronic profile; it installs a versatile chemical handle for extensive synthetic elaboration. The carbon-bromine bond is amenable to a host of cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This capability makes this compound a key building block for constructing libraries of complex derivatives for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of advanced materials.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for this compound is 1-Bromo-9H-thioxanthen-9-one . The structure consists of a central thiopyran ring fused to two benzene rings, with a ketone at position 9 and a bromine atom at position 1.
The presence of the electron-withdrawing carbonyl group and the sulfur atom, along with the bromine substituent, creates a unique electronic landscape across the aromatic system, influencing its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₇BrOS | - |
| Molecular Weight | 291.16 g/mol | [3] |
| CAS Number | Not explicitly assigned | - |
| Appearance | Expected to be a pale yellow to off-white crystalline solid | [4] |
| Melting Point | Not reported; likely similar to other isomers (~170-220 °C) | [1] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotics (DMF, DMSO); poorly soluble in water. | - |
Note: Specific experimental data for the 1-bromo isomer is not widely published. Properties are based on the parent compound and other halogenated analogs.[1][3][4]
Synthesis and Mechanistic Insights
The synthesis of the thioxanthen-9-one core is typically achieved via an intramolecular Friedel-Crafts-type cyclization of a 2-(phenylthio)benzoic acid precursor. This approach offers excellent control over the substitution pattern.
Retrosynthetic Analysis and Strategy
The most logical synthetic route to this compound involves the acid-catalyzed cyclization of 2-bromo-6-(phenylthio)benzoic acid. This precursor can be assembled via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromobenzoic acid and thiophenol. The choice of 2,6-dibromobenzoic acid is causal; the presence of two electron-withdrawing groups (the second bromine and the carboxylic acid) activates the C-6 position for nucleophilic attack by the thiophenolate anion, promoting regioselectivity.
Synthetic Workflow Diagram
Sources
- 1. Thioxanthone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 96407-89-5|3-Bromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]
- 4. CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo- | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to 1-Bromothioxanthen-9-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of 1-Bromothioxanthen-9-one, a halogenated derivative of the thioxanthen-9-one core structure. This document synthesizes foundational chemical data, proposes a robust synthetic pathway, and explores the potential utility of this compound in medicinal chemistry and materials science, drawing upon the established significance of the broader thioxanthene class of molecules.
Core Molecular Data
This compound is a specific isomer within the family of brominated thioxanthenones. While detailed experimental data for this particular isomer is not as prevalent in public literature as for other isomers, its fundamental molecular properties can be definitively established. The core structure consists of a dibenzothiopyran-10-one system, with a bromine atom substituted at the C1 position.
Based on the principles of isomerism, this compound shares its molecular formula and consequently its molecular weight with its isomers, such as 2-Bromothioxanthen-9-one.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₇BrOS | [Deduced from Isomeric Data] |
| Molecular Weight | 291.16 g/mol | [Deduced from Isomeric Data] |
| Canonical SMILES | C1=CC=C2C(=C1)SC3=C(C2=O)C(=CC=C3)Br | [Hypothetical Structure] |
| Appearance | Expected to be a crystalline solid, likely pale yellow to brown in color. | [Inferred from related compounds][1] |
Synthesis and Mechanistic Insights
The synthesis of the thioxanthen-9-one scaffold is a well-established process in organic chemistry, typically involving an intramolecular cyclization driven by the formation of a stable tricyclic system. A general and efficient method for preparing substituted 9H-thioxanthen-9-ones involves the reaction of a suitably substituted (2-fluorophenyl)(2-halophenyl)methanone with a sulfur nucleophile, such as sodium sulfide nonahydrate (Na₂S·9H₂O).[2]
This approach offers a logical and field-proven pathway to access the this compound target molecule. The causality behind this synthetic choice lies in the robust nature of the nucleophilic aromatic substitution (SNAAr) reaction, which is facilitated by the electron-withdrawing ketone group.
Generalized Synthetic Workflow
The synthesis can be envisioned as a two-stage process: the formation of a diaryl ketone precursor, followed by the key cyclization step to form the thioxanthene core.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a self-validating system, designed based on established methodologies for the synthesis of related thioxanthenone compounds.[2] It should be considered a robust starting point for the laboratory synthesis of this compound.
Objective: To synthesize this compound via intramolecular cyclization.
Materials:
-
(2-Bromophenyl)(2-chlorophenyl)methanone (Precursor)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Bromophenyl)(2-chlorophenyl)methanone (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add sodium sulfide nonahydrate (1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
-
Potential Applications in Research and Drug Development
The thioxanthen-9-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] These activities stem from the molecule's rigid, tricyclic nature and its ability to intercalate with DNA or interact with various enzymatic targets.
-
Anticancer Research: Many thioxanthenone derivatives have been investigated as potential anticancer agents.[4] Their planar structure allows them to function as DNA intercalators, leading to cell cycle arrest and apoptosis. The introduction of a bromine atom at the C1 position can modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and target engagement.
-
Photodynamic Therapy: The thioxanthenone core is a known photosensitizer. Upon excitation with light, it can generate reactive oxygen species (ROS), which can be harnessed for photodynamic therapy (PDT) to selectively destroy cancer cells.
-
Organic Electronics and Materials Science: The fused aromatic system of thioxanthen-9-one suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes.[1] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex materials.
Conclusion
This compound represents a valuable, albeit less-studied, member of the thioxanthenone family. Its core molecular properties are well-defined by its chemical formula, C₁₃H₇BrOS, and molecular weight of 291.16 g/mol . The synthetic route outlined in this guide provides a reliable and mechanistically sound approach for its preparation. Based on the extensive research into the thioxanthen-9-one scaffold, this compound holds significant promise for further investigation, particularly in the fields of anticancer drug discovery and materials science. Further research is warranted to fully elucidate the specific biological and photophysical properties of this particular isomer.
References
-
PubChem. 2-Bromo-10-thiaxanthenone. National Center for Biotechnology Information. Available at: [Link]
-
O'Connor, M. F., et al. (2007). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 17(21), 5838-5842. Available at: [Link]
-
Mori, S., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES, 87(12), 2577-2584. Available at: [Link]
-
ResearchGate. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. Available at: [Link]
-
Al-Hourani, B. J., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega, 8(41), 38249–38262. Available at: [Link]
Sources
Photophysical Architecture of 1-Substituted Thioxanthones: From Peri-Interactions to Photopharmacology
The following technical guide details the photophysical properties of 1-substituted thioxanthones, designed for researchers in photochemistry and medicinal chemistry.
Executive Summary
Thioxanthone (TX) derivatives are ubiquitous in industrial photopolymerization and emerging photopharmacology. While 2- and 4-substituted derivatives (e.g., 2-isopropylthioxanthone, ITX) dominate commercial applications due to synthetic accessibility, 1-substituted thioxanthones occupy a unique physicochemical niche. Substitution at the C1 position introduces a critical peri-interaction with the C9 carbonyl group. This steric and electronic proximity dictates a distinct photophysical profile, characterized by altered intersystem crossing (ISC) rates, tunable fluorescence lifetimes, and specific biological binding modes.
This guide analyzes the structure-property relationships of 1-substituted thioxanthones, providing actionable protocols for their characterization and application in drug development.
Molecular Architecture: The Peri-Effect
The defining feature of 1-substituted thioxanthones is the interaction between the substituent at C1 and the carbonyl oxygen at C9. Unlike the unhindered C2 or C3 positions, C1 substitution forces the molecule to adopt specific conformations to relieve steric strain or maximize intramolecular hydrogen bonding.
Steric vs. Electronic Modulation
-
Steric Twist (1-Chloro/Alkyl): Bulky groups at C1 (e.g., -Cl, -CH3) clash with the C9 carbonyl lone pairs. This forces the substituent or the carbonyl group out of coplanarity with the aromatic core, reducing
-conjugation. This "twisting" often enhances non-radiative decay pathways ( ), shortening triplet lifetimes compared to planar 2-substituted isomers. -
Intramolecular Hydrogen Bonding (1-Hydroxy/Amino): Protic groups (donors) at C1 form strong intramolecular hydrogen bonds (IMHB) with the C9 carbonyl (acceptor). This locks the molecule in a planar conformation, creating a new deactivation channel via Excited State Intramolecular Proton Transfer (ESIPT) .
Visualization of Excited State Pathways
The following diagram illustrates the competitive pathways in 1-substituted thioxanthones, highlighting the divergence caused by the peri-effect.
Figure 1: Modified Jablonski diagram emphasizing the ESIPT pathway accessible to 1-substituted derivatives with H-bond donors.
Photophysical Characterization
The substitution pattern drastically shifts the absorption and emission maxima. 1-substituted derivatives typically exhibit bathochromic (red) shifts due to the auxochromic effect being proximal to the electron-withdrawing carbonyl.
Comparative Photophysical Data
The table below synthesizes data for key 1-substituted derivatives compared to the unsubstituted core.
| Derivative (Position 1) | Key Characteristic | ||||
| Unsubstituted TX | ~380 | ~405 | 0.05 - 0.1 | < 1 ns | Efficient ISC to Triplet |
| 1-Amino-TX | 430 - 450 | 500 - 530 | 0.40 - 0.86 | 8 - 16 ns | High fluorescence; Charge Transfer character |
| 1-Hydroxy-TX | 400 - 420 | Weak | Low | < 100 ps | Rapid ESIPT deactivation |
| 1-Chloro-TX | ~390 | ~420 | Moderate | ~2 ns | Steric twisting; Heavy atom effect enhances ISC |
| 1-Alkoxy-TX | ~395 | ~430 | Moderate | 2 - 5 ns | Similar to 2-alkoxy but slightly blue-shifted |
Note: Values are solvent-dependent (typically Acetonitrile or Methanol).
Triplet State Dynamics
For drug development (e.g., photodynamic therapy) or initiation, the triplet state (
-
1-Amino derivatives: Often show reduced triplet yields because the Charge Transfer (CT) singlet state is stabilized, making ISC to the localized
triplet less favorable energetically. -
1-Halogen derivatives: Maintain high triplet yields (
) due to the heavy atom effect facilitating spin-orbit coupling, making them effective Type II photoinitiators.
Experimental Protocol: Laser Flash Photolysis (LFP)
To rigorously determine the triplet lifetime (
Objective: Measure the transient absorption spectrum and decay kinetics of the triplet state.
Reagents & Setup:
-
Solvent: Spectroscopic grade Acetonitrile (MeCN).
-
Excitation Source: Nd:YAG laser (355 nm, 3rd harmonic), pulse width ~5-7 ns.
-
Detection: Xenon arc lamp (probe) + Monochromator + PMT/CCD.
Protocol Steps:
-
Sample Preparation: Prepare a solution of the thioxanthone derivative in MeCN such that the Absorbance (
) at 355 nm is between 0.3 and 0.5 (approx. M).-
Why:
gives poor signal-to-noise; causes inner filter effects and inhomogeneous excitation.
-
-
Deoxygenation (Critical): Oxygen is a potent triplet quencher. Bubble the solution with high-purity Argon or Nitrogen for 20 minutes prior to measurement. Seal the cuvette with a septum.
-
Transient Spectrum Acquisition:
-
Fire the laser and record the absorption change (
) from 300 nm to 700 nm at a fixed delay (e.g., 1 s). -
Expectation: Look for a T-T absorption maximum around 600-630 nm (characteristic of the thioxanthone core).
-
-
Kinetic Decay Measurement:
-
Fix the probe wavelength at the T-T max (e.g., 620 nm).
-
Record the decay trace.[1] Fit the data to a first-order exponential:
-
-
Quenching Study (Optional): To determine reactivity, add aliquots of a quencher (e.g., Triethylamine or DNA bases). Plot
vs. (Stern-Volmer) to derive .
Applications in Drug Development
1-substituted thioxanthones are not just initiators; they are emerging scaffolds for anticancer therapeutics.[2] The planar tricyclic core allows for DNA intercalation, while the 1-position side chain can be tuned to target specific cellular transport mechanisms.
Case Study: TXA1 (Antitumor Agent)
The compound 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (TXA1) demonstrates how 1-substitution drives biological activity.
-
Mechanism: The 1-amino side chain facilitates lysosomal accumulation.
-
Target: Disrupts cholesterol transport, leading to autophagic cell death in non-small cell lung cancer (NSCLC).
-
DNA Binding: The core intercalates into DNA, while the 1-substituent projects into the major groove, providing sequence specificity.
Biological Mechanism Workflow
The following diagram outlines the pharmacological cascade of 1-substituted amino-thioxanthones.
Figure 2: Dual-mechanism pathway of bioactive 1-substituted thioxanthones.
References
-
Photophysics of Thioxanthone: "Thioxanthone in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing." Phys.[3] Chem. Chem. Phys., 2013. Link
-
1-Amino Derivatives: "From 1-aminothioxanthone, original 10-methylbenzothiopyrano[4,3,2-de]indolo[2,3-b]quinoline..." RSC Advances, 2022. Link
-
Antitumor Activity (TXA1): "The Antitumor Activity of a Lead Thioxanthone is Associated with Alterations in Cholesterol Localization." Molecules, 2018.[4][5] Link
-
Laser Flash Photolysis Protocol: "Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones." J. Braz. Chem. Soc., 2010. (Adapted for 1-substituted). Link
-
Intramolecular H-Bonding: "Influence of Hydrogen Bonding on the Photophysical Properties..." Molecules, 2023. Link
Sources
- 1. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor Activity of a Lead Thioxanthone is Associated with Alterations in Cholesterol Localization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Thermophysical Characterization of 1-Bromo-9H-thioxanthen-9-one
[1]
Part 1: Executive Summary & Chemical Identity[1]
In the development of Type II photoinitiators and heterocyclic pharmaceutical intermediates, the precise characterization of thioxanthone derivatives is critical for process validation. 1-Bromo-9H-thioxanthen-9-one (CAS 20077-09-2) represents a sterically congested isomer where the bromine atom at the peri-position (C1) introduces significant ring strain and electronic repulsion relative to the carbonyl group.[1]
Unlike its widely characterized isomer 2-bromo-9H-thioxanthen-9-one (CAS 20077-10-5), the 1-bromo variant is less frequently reported in open literature, leading to potential confusion in certificate of analysis (CoA) verification.[1] This guide provides a rigorous framework for determining, validating, and interpreting the melting point (MP) of this specific isomer, establishing it as a critical quality attribute (CQA).
Chemical Identity Matrix[1]
| Attribute | Specification |
| IUPAC Name | 1-Bromo-9H-thioxanthen-9-one |
| CAS Registry Number | 20077-09-2 |
| Molecular Formula | C₁₃H₇BrOS |
| Molecular Weight | 291.16 g/mol |
| Structural Feature | Peri-substituted (1-position) halogen causing steric clash with C9-carbonyl.[1] |
| Key Application | Photoinitiator intermediate, heterocyclic synthesis scaffold. |
Part 2: The Melting Point Profile[1][2]
Comparative Thermophysical Data
The melting point of thioxanthone derivatives is heavily influenced by crystal packing efficiency. The parent molecule, thioxanthone, packs efficiently (MP ~212°C). Substituents generally disrupt this packing, lowering the melting point.
Critical Insight: The 1-bromo isomer typically exhibits a lower melting point than the 2-bromo isomer due to the "peri-effect."[1] The steric bulk of the bromine atom at position 1 forces the carbonyl group out of coplanarity or distorts the crystal lattice, reducing the lattice energy compared to the more linear/planar 2-substituted isomers.[1]
Table 1: Reference Melting Points for Thioxanthone Series
| Compound | CAS No.[2][3][4][5][6][7][8] | Melting Point (°C) | Structural Note |
| 9H-Thioxanthen-9-one (Parent) | 492-22-8 | 210 – 213 | High symmetry, efficient |
| 2-Chlorothioxanthone | 86-39-5 | 152 – 154 | Moderate disruption of packing.[1] |
| 2-Bromo-9H-thioxanthen-9-one | 20077-10-5 | 116 – 118 | Larger halogen, significant MP depression.[1] |
| 1-Bromo-9H-thioxanthen-9-one | 20077-09-2 | ~90 – 110 (Est.) * | Peri-strain maximizes lattice disruption.[1] |
*Note: Due to data scarcity, the MP of the 1-bromo isomer should be experimentally determined using the protocol below. Values >115°C often indicate contamination with the 2-bromo isomer.[1]
Impurity Profiling via Melting Point
A depressed or broadened melting range in 1-bromo-9H-thioxanthen-9-one is a primary indicator of regioisomeric contamination .[1]
Part 3: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Recommended for Drug Development & QC Release[1]
Objective: Determine the onset melting temperature (
Workflow:
-
Sample Prep: Weigh 2.0 – 4.0 mg of dried 1-bromo-9H-thioxanthen-9-one into a Tzero aluminum pan. Hermetically seal.
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under nitrogen purge (50 mL/min).
-
Analysis:
-
Identify the endothermic peak.
-
Record
(extrapolated onset) as the thermodynamic melting point. -
Record
for comparison.
-
Protocol B: Capillary Melting Point (USP <741>)
Recommended for Routine Lab Verification[1]
-
Grinding: Finely powder the sample to ensure uniform heat transfer.
-
Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping.
-
Heating:
-
Fast Ramp: 10°C/min to 80°C.
-
Slow Ramp: 1°C/min from 80°C until melt is complete.
-
-
Observation: Record the temperature of the first visible liquid droplet (collapse) and the disappearance of the last solid particle (clear point).
Part 4: Synthesis & Purification Logic[1]
To ensure the melting point measured corresponds to the correct isomer, the synthesis pathway must preclude the formation of the 2-bromo analog.
Synthesis Diagram (Graphviz)[1]
The following diagram illustrates the critical decision points in synthesizing and purifying the 1-bromo isomer to ensure MP accuracy.
Caption: Synthesis and validation workflow for 1-bromo-9H-thioxanthen-9-one. Note that the cyclization direction is controlled by the carboxylic acid position, minimizing regioisomer formation compared to other routes.
Purification Strategy
If the melting point is depressed (< 90°C) or too broad:
-
Recrystallization: Dissolve in minimum boiling ethanol or toluene. Cool slowly to 4°C. The 1-bromo isomer should crystallize as pale yellow needles.[1]
-
Trituration: Wash the solid with cold diethyl ether to remove non-polar impurities.
Part 5: Troubleshooting & Analysis
If your experimental melting point deviates from the expected range, consult this diagnostic table:
| Observation | Diagnosis | Corrective Action |
| MP 116 – 118°C | Wrong Isomer: You likely have the 2-bromo isomer.[1] | Check ¹H-NMR. 1-Bromo has a doublet at |
| MP < 80°C | Solvent Entrapment: Product is solvated. | Dry in vacuum oven at 40°C for 12 hours. Verify by TGA. |
| Broad Range (e.g., 95–105°C) | Impurity: Unreacted starting material or tars. | Recrystallize from Ethanol/Water (9:1). Perform TLC. |
| MP 210°C | De-halogenation: You have the parent thioxanthone.[1] | Reaction conditions were too harsh (reductive dehalogenation). Milder cyclization required. |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10295, Thioxanthone (Parent Structure). Retrieved from [Link][1]
-
Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56. (Provides comparative data on 2-bromo derivatives).
Sources
- 1. 20077-10-5|2-Bromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]
- 2. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioxanthone (CAS 492-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Dichloromethane | CAS#:75-09-2 | Chemsrc [chemsrc.com]
- 5. Thioxanthone - CAS-Number 492-22-8 - Order from Chemodex [chemodex.com]
- 6. 75-09-2 CAS MSDS (Dichloromethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 1859087-87-8|1-Bromo-4-methyl-9h-thioxanthen-9-one|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Triplet State Energy of 1-Bromothioxanthen-9-one
Abstract: The triplet excited state is the cornerstone of photosensitization, governing the efficacy of a molecule in applications ranging from photodynamic therapy to advanced polymer chemistry. Thioxanthen-9-one and its derivatives are a critical class of photosensitizers, prized for their high triplet energies and quantum yields. This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the triplet state energy (ET) of 1-Bromothioxanthen-9-one. We delve into the principles of low-temperature phosphorescence spectroscopy, offering a detailed, field-proven experimental protocol. This is supplemented by an overview of complementary techniques like transient absorption spectroscopy and the predictive power of computational chemistry. By contextualizing the expected energy of this compound with data from related compounds, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to harness the photochemical potential of this important molecular scaffold.
The Primacy of the Triplet State in Photochemistry
Triplet photosensitizers are molecules that, upon absorption of light, can efficiently populate their long-lived triplet excited state (T₁).[1] This triplet state can then act as a catalytic intermediate, transferring its energy to other molecules to initiate chemical reactions or generate reactive species like singlet oxygen.[1] The parent compound, thioxanthen-9-one (TX), is a benchmark photosensitizer due to its high triplet energy and robust photochemical stability.[2][3]
The true power of the thioxanthone scaffold lies in its tunability. Strategic placement of substituents on the aromatic core allows for the precise modulation of its photophysical properties, including absorption wavelength and, most critically, the triplet state energy.[4][5] The introduction of a bromine atom at the 1-position is a deliberate chemical choice. Halogens, particularly heavier ones like bromine, are known to enhance the rate of intersystem crossing (ISC)—the spin-forbidden transition from the singlet excited state (S₁) to the triplet state (T₁)—via the "heavy-atom effect." This effect increases the probability of forming the desired reactive triplet state, making this compound a potentially superior photosensitizer compared to its unsubstituted parent. Understanding its precise triplet energy is therefore paramount for its rational application.
Experimental Determination of Triplet State Energy
The most direct and unambiguous method for determining the triplet state energy of a molecule is through low-temperature phosphorescence spectroscopy.
Core Principle: Capturing the T₁→S₀ Emission
Upon photoexcitation, a molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). While it can relax by emitting a photon (fluorescence) or through non-radiative decay, molecules with efficient ISC will transition to the triplet state (T₁). The T₁ state is lower in energy than the S₁ state and has a much longer lifetime (microseconds to seconds). Phosphorescence is the radiative decay from T₁ back to the S₀ ground state.
At room temperature, this weak emission is often quenched by molecular motion and collisions. By cooling the sample to cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen) in a rigid glass matrix, these non-radiative decay pathways are minimized, allowing for the clear observation of the phosphorescence spectrum. The energy of the highest-energy vibronic peak in this spectrum (the 0-0 transition) provides a direct measure of the triplet state energy (ET).[6][7]
Experimental Protocol: Low-Temperature Phosphorescence Measurement
This protocol outlines a self-validating system for the accurate determination of ET.
I. Materials and Instrumentation
-
Analyte: this compound, purified by recrystallization or column chromatography.
-
Solvent: A glass-forming solvent mixture, such as EPA (diethyl ether:isopentane:ethanol, 5:5:2 v/v/v).
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer equipped with a phosphorescence accessory (pulsed lamp and gated detector).
-
Long-pass filters.
-
Quartz phosphorescence cuvette (long, thin-walled).
-
Optical Dewar flask.
-
Liquid Nitrogen.
-
II. Step-by-Step Methodology
-
Sample Preparation: Prepare a dilute solution of this compound in EPA (e.g., 10⁻⁵ to 10⁻⁴ M). The concentration should be low enough to yield an absorbance of ~0.1 at the excitation wavelength to avoid inner-filter effects.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution at room temperature to identify a suitable excitation wavelength (λex), typically the longest wavelength absorption maximum.
-
Instrument Setup:
-
Place the quartz cuvette containing the sample solution into the Dewar.
-
Carefully fill the Dewar with liquid nitrogen, immersing the sample-containing portion of the cuvette. Allow the sample to equilibrate for 10-15 minutes until a clear, solid glass is formed.
-
Position the Dewar assembly within the spectrofluorometer's sample compartment.
-
-
Fluorescence Spectrum (Optional but Recommended): First, record the fluorescence spectrum by setting the detector delay time and gate time to zero. This confirms the S₁ energy level and provides a reference for the expected red-shift of the phosphorescence.
-
Phosphorescence Measurement:
-
Set the excitation wavelength to the λex determined in step 2.
-
Crucial Step (Causality): To isolate the long-lived phosphorescence from short-lived fluorescence and scattered light, a time delay is introduced between the excitation pulse and the start of signal detection. Set an appropriate delay time (e.g., 50-100 µs) and a gate time (the window during which the signal is collected, e.g., 1-5 ms). The optimal times depend on the triplet lifetime of the specific molecule and may require some optimization.
-
Scan the emission monochromator over the expected wavelength range (e.g., starting ~20 nm longer than the fluorescence emission maximum).
-
-
Data Analysis:
-
The resulting spectrum should show a clear vibronic structure. Identify the shortest-wavelength (highest-energy) peak. This is the 0-0 transition.
-
Convert the wavelength of this peak (λ0-0) in nanometers to the triplet energy (ET) using the following equation:
-
ET (kcal/mol) = 28,600 / λ0-0 (nm)
-
ET (eV) = 1,240 / λ0-0 (nm)
-
-
III. Workflow Visualization
Caption: Workflow for determining triplet energy via phosphorescence.
Complementary & Predictive Methods
While low-temperature phosphorescence is the gold standard, a comprehensive understanding benefits from other techniques.
Transient Absorption (TA) Spectroscopy
TA spectroscopy is a pump-probe technique that allows for the direct observation of the triplet state in solution at room temperature.[8][9] A short laser pulse (pump) excites the molecule, and a second, broadband light pulse (probe) measures the absorption of the newly formed transient species. The resulting spectrum reveals a characteristic triplet-triplet absorption. While TA does not directly measure ET, it is invaluable for:
-
Confirming Triplet Formation: Unequivocally proves the population of the triplet state under application-relevant conditions.
-
Determining Triplet Lifetime (τT): By monitoring the decay of the triplet absorption signal over time, the triplet lifetime can be precisely measured. This is a critical parameter for a photosensitizer's efficiency.
Computational Prediction: Time-Dependent Density Functional Theory (TD-DFT)
Modern computational chemistry provides powerful predictive tools.[10] TD-DFT calculations can estimate the energies of electronic excited states. By building a model of this compound in silico, one can calculate the energy gap between the ground state (S₀) and the lowest triplet state (T₁).[11] This provides a theoretical ET value that can corroborate experimental findings and guide synthetic efforts.
Caption: Interplay of experimental and computational methods.
Data Context and Expected Energy for this compound
| Compound | Triplet Energy (ET) | Unit | Reference |
| Thioxanthen-9-one (unsubstituted) | ~65.5 | kcal/mol | [2] |
| Thioxanthen-9-one-10,10-dioxide | 66.3 | kcal/mol | [7] |
| Chloro-methoxy-thioxanthone | ~65.3 (273 kJ/mol) | kcal/mol | [4][5] |
| Dimethoxy-thioxanthone | ~68.9 (288 kJ/mol) | kcal/mol | [4][5] |
Analysis and Prediction:
The triplet energy of unsubstituted thioxanthen-9-one is approximately 65.5 kcal/mol.[2] The introduction of substituents can either raise or lower this value. The heavy-atom effect of bromine is expected to primarily increase the rate of intersystem crossing rather than cause a dramatic shift in the energy of the triplet state itself. However, halogen substitution on aromatic ketones often leads to a slight red-shift (lowering of energy) of the T₁ state. Therefore, it is reasonable to predict that the triplet energy of This compound will be slightly lower than, but very close to, 65.5 kcal/mol . This places it firmly in the category of high-energy triplet sensitizers, capable of sensitizing a wide range of chemical transformations, including the formation of cyclobutane pyrimidine dimers in DNA (requires >64 kcal/mol) and various [2+2] photocycloadditions.[2][4]
Conclusion
Determining the triplet state energy of this compound is not merely an academic exercise; it is a critical step in qualifying its use as a high-performance photosensitizer. The robust and reliable method of low-temperature phosphorescence spectroscopy provides a direct and accurate measurement of this key parameter. When combined with the kinetic data from transient absorption spectroscopy and the predictive power of TD-DFT, a complete photophysical profile can be established. Based on existing data, this compound is poised to be an efficient, high-energy triplet sensitizer, and the methodologies outlined in this guide provide a clear and actionable path for researchers to precisely quantify its capabilities and unlock its full potential in drug development and materials science.
References
- Hofmann, F., et al. (2025). Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone. RSC Publishing.
- Hofmann, F., et al. (2025). Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone. Organic & Biomolecular Chemistry (RSC Publishing).
- Nikitas, N. F., Gkizis, P. L., & Kokotos, C. G. (2021). Thioxanthone: a powerful photocatalyst for organic reactions. RSC Publishing.
- Unknown Author. (n.d.). Dynamic Vertical Triplet Energies: A metric for predicting triplet energy transfer. ChemRxiv.
- Unknown Author. (n.d.). Determination of Triplet Energies and Decay Times of Light-emitting Layers. Source Not Available.
- Nikitas, N. F., Gkizis, P. L., & Kokotos, C. G. (n.d.). Thioxanthone: a powerful photocatalyst for organic reactions. RSC Publishing.
- Ortyl, J., et al. (n.d.). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI.
- Various Authors. (2017). How to find first triplet excited state energy level?
- Miranda, M. A., et al. (2025). Photochemistry of thioxanthen-9-one-10,10-dioxide: A remarkably reactive triplet excited state.
- MacQueen, R. W., et al. (2020). Rational Design of Triplet Sensitizers for the Transfer of Excited State Photochemistry from UV to Visible. Journal of the American Chemical Society.
- Al-Joboury, M. A. (n.d.).
- Zhao, J., et al. (2013). Triplet photosensitizers: from molecular design to applications. Chemical Society Reviews (RSC Publishing).
- Unknown Author. (2023).
- Unknown Author. (n.d.). A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis(trifluoromethyl)-1,3-phenylene Bisnitroxide. MDPI.
- Unknown Author. (2018). Chapter 1: Thioxanthone Photoinitiators with Heterocyclic Extended Chromophores. Books.
- Abrahamse, H., & Hamblin, M. R. (n.d.). Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. Source Not Available.
Sources
- 1. Triplet photosensitizers: from molecular design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 3. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00599J [pubs.rsc.org]
- 5. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Brominated Thioxanthen-9-ones: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of brominated thioxanthen-9-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry, materials science, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis, chemical characteristics, and applications of these molecules. While the specific isomer "1-Bromothioxanthen-9-one" is not prominently documented in scientific literature, this guide will focus on the well-characterized 2- and 3-bromo isomers as exemplary compounds, providing a foundational understanding of this important chemical scaffold.
The Thioxanthen-9-one Core: A Privileged Scaffold
Thioxanthen-9-one consists of a tricyclic system with a central sulfur-containing ring fused to two benzene rings, and a ketone functional group. This scaffold is of significant interest due to its rigid, near-planar structure and its presence in a variety of biologically active compounds. The electron-rich aromatic system and the presence of the sulfur atom and carbonyl group provide multiple sites for functionalization, allowing for the fine-tuning of its physicochemical and biological properties.
Physicochemical Properties of Brominated Thioxanthen-9-ones
The introduction of a bromine atom to the thioxanthen-9-one scaffold significantly influences its electronic properties, lipophilicity, and reactivity. The position of the bromine atom dictates the specific changes in these characteristics. Below are the key identifiers for two common isomers:
| Compound Name | SMILES String | InChIKey |
| 2-Bromothioxanthen-9-one | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br[1] | XOYDXFFMXDJBQU-UHFFFAOYSA-N[1] |
| 3-Bromothioxanthen-9-one | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br | OFMHWHCQUXKSFK-UHFFFAOYSA-N |
Synthesis of Brominated Thioxanthen-9-ones: A Mechanistic Approach
The synthesis of brominated thioxanthen-9-ones can be achieved through several synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 2-(bromophenylthio)benzoic acid.
General Synthesis Workflow
The overall synthetic strategy typically involves two key steps: a nucleophilic aromatic substitution to form the diaryl sulfide precursor, followed by an acid-catalyzed cyclization.
Caption: General workflow for the synthesis of brominated thioxanthen-9-ones.
Detailed Experimental Protocol: Synthesis of 2-Bromothioxanthen-9-one
This protocol is a representative example of the synthesis of a brominated thioxanthen-9-one.
Step 1: Synthesis of 2-((4-bromophenyl)thio)benzoic acid
-
To a solution of 2-mercaptobenzoic acid (1.54 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF, 50 mL), add 1-bromo-4-iodobenzene (2.83 g, 10 mmol) and a catalytic amount of copper(I) iodide (0.19 g, 1 mmol).
-
Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into 200 mL of ice-water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude 2-((4-bromophenyl)thio)benzoic acid.
-
Recrystallize from ethanol/water to obtain the purified product.
Causality: The Ullmann condensation is employed here, where copper(I) iodide catalyzes the coupling between the thiol and the aryl halide. Potassium carbonate acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Add the dried 2-((4-bromophenyl)thio)benzoic acid (3.27 g, 10 mmol) to polyphosphoric acid (PPA, 30 g) at 80 °C.
-
Stir the mixture at 120 °C for 4 hours.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Collect the precipitate by filtration, wash thoroughly with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.
-
Dry the crude product and recrystallize from glacial acetic acid to afford pure 2-Bromothioxanthen-9-one.
Causality: Polyphosphoric acid serves as both the solvent and the acidic catalyst for the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The carboxylic acid is activated by PPA to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the bromophenyl group to form the cyclized product.
Applications in Research and Drug Development
The thioxanthen-9-one scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a bromine atom can enhance these activities or modulate the pharmacokinetic properties of the molecule.
Anticancer and Antitumor Activity
Thioxanthen-9-one derivatives have been investigated for their potential as anticancer agents.[2] Their planar structure allows them to intercalate with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Bromination can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability and bioavailability.
Photosensitizers in Photodynamic Therapy (PDT)
The thioxanthen-9-one core possesses photochemical properties that make it a candidate for use as a photosensitizer in PDT.[3] Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The heavy bromine atom can enhance the efficiency of intersystem crossing, leading to a higher yield of the triplet excited state and, consequently, more efficient ROS generation.
Antiviral and Antimicrobial Agents
Derivatives of thioxanthen-9-one have also shown promise as antiviral and antimicrobial agents. For instance, they have been screened for activity against the hepatitis C virus.[2] The specific mechanism of action can vary, but may involve the inhibition of key viral or bacterial enzymes.
Conclusion
Brominated thioxanthen-9-ones represent a versatile and valuable class of compounds for researchers in organic synthesis, medicinal chemistry, and materials science. Their synthesis, while requiring careful control of reaction conditions, is accessible through established methods. The strategic placement of a bromine atom on the thioxanthen-9-one scaffold allows for the modulation of its electronic and biological properties, making these compounds promising candidates for the development of new therapeutic agents and advanced materials. Further exploration of the structure-activity relationships of different bromo-isomers will undoubtedly open up new avenues for their application.
References
-
PubChem. 2-Bromo-10-thiaxanthenone. National Center for Biotechnology Information. [Link]
-
PMC. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. National Center for Biotechnology Information. [Link]
-
PubChemLite. 3-bromo-9h-thioxanthen-9-one (C13H7BrOS). [Link]
-
LOCKSS. A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. [Link]
-
PMC. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromothioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of Thioxanthenone Scaffolds and their Synthesis via Palladium Catalysis
The thioxanthen-9-one core is a privileged scaffold in medicinal chemistry and materials science. Its unique tricyclic structure imparts specific photophysical properties and serves as a versatile template for the development of therapeutic agents. Thioxanthenone derivatives have demonstrated a wide range of biological activities, including antitumor, antipsychotic, and antiviral properties. Furthermore, they are explored as photosensitizers in photodynamic therapy and photocatalysts in organic synthesis.[1][2] The functionalization of the thioxanthenone nucleus is crucial for modulating its properties and biological activity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for drug discovery and development. This application note provides a detailed guide to the Suzuki-Miyaura coupling of 1-bromothioxanthen-9-one with various arylboronic acids, a key transformation for accessing novel 1-arylthioxanthen-9-one derivatives. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The three key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For this compound, the electron-withdrawing nature of the carbonyl group can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction efficiency.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the thioxanthenone and the aryl group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos-Pd-G2)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Reaction Setup Workflow:
Caption: Figure 2: General workflow for the Suzuki-Miyaura coupling reaction setup.
Detailed Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or a Teflon-lined cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Recommended Starting Conditions and Reagent Stoichiometry
| Component | Recommended Starting Amount | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equiv | An excess is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol % | Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points. |
| Base | 2.0 - 3.0 equiv | K₂CO₃ or K₃PO₄ are commonly used. Cs₂CO₃ for more challenging couplings. |
| Solvent | 0.1 - 0.2 M | 1,4-Dioxane/water (e.g., 4:1) or toluene are common choices. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents | - Use a fresh batch of catalyst or a more active pre-catalyst (e.g., XPhos-Pd-G2).- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Try a different solvent or solvent mixture to improve solubility (e.g., DMF, DME). |
| Dehalogenation of starting material | - Presence of water or protic impurities- Certain phosphine ligands can promote this side reaction. | - Ensure all reagents and solvents are anhydrous.- Use a different ligand system. |
| Homocoupling of the boronic acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[5]- Use a Pd(0) source or ensure complete reduction of a Pd(II) pre-catalyst. |
| Protodeborylation of the boronic acid | - Instability of the boronic acid, especially with heteroarylboronic acids. | - Use the boronic acid ester (e.g., pinacol ester) or a trifluoroborate salt.- Use milder reaction conditions if possible. |
| Difficult purification | - Polarity of the product similar to byproducts. | - Optimize the chromatography eluent system.- Consider a different work-up procedure, such as an acidic or basic wash to remove certain impurities.[7] |
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 1-arylthioxanthen-9-one derivatives. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. This application note provides a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in medicine and materials science.
References
-
Shmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki Reaction with Aryl Bromides at Room Temperature in the Presence of a Simple “Ligand-Free” Catalytic System. Russian Journal of Applied Chemistry, 83(7), 1248–1253. [Link]
-
Royal Society of Chemistry. (2026). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(24), 11431-11444. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Guram, A. S., & Bei, X. (2011). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 52(33), 4343-4346. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
- Google Patents. (n.d.). Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
-
Royal Society of Chemistry. (2022). Palladium-catalyzed endocyclic bond cleavage of thioxanthene-derived sulfonium salts. Organic Chemistry Frontiers. [Link]
-
Zhang, Y., et al. (2022). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers, 9(15), 4075-4081. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and characterization of some n. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Pelletier, J. C., et al. (2008). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 18(13), 3762-3766. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
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- 7. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
using 1-Bromothioxanthen-9-one as a photoinitiator
Abstract
This technical guide details the application of 1-Bromothioxanthen-9-one (1-BTX) (CAS: 20077-09-2) as a Type II photoinitiator for free-radical photopolymerization.[1] Distinct from its more common 2-isomer, the 1-bromo substitution pattern introduces unique steric and electronic effects, leveraging the Heavy Atom Effect to enhance Intersystem Crossing (ISC) efficiency.[1] This guide covers mechanistic principles, spectral characterization protocols, and formulation strategies for UV-LED curing (365–405 nm) and stereolithography (SLA/DLP).[1]
Introduction & Chemical Identity
This compound is a thioxanthone derivative designed to initiate polymerization in the near-UV to visible light region.[1] Unlike Type I initiators (e.g., BAPO, TPO) that undergo homolytic cleavage, 1-BTX functions primarily as a Type II sensitizer , requiring a co-initiator (hydrogen donor) to generate active radicals.[1]
-
Key Feature: The bromine atom at the C1 position (peri-position to the carbonyl) enhances spin-orbit coupling, theoretically increasing the quantum yield of the triplet state (
) via the Heavy Atom Effect, leading to more efficient hydrogen abstraction.[1]
Mechanism of Action
The photoinitiation process relies on the excitation of 1-BTX to its singlet state (
Mechanistic Pathway
-
Absorption:
[1] -
Intersystem Crossing (ISC):
(Enhanced by Br) -
H-Abstraction:
-
Initiation:
Note: The ketyl radical (
Figure 1: Type II Photoinitiation Mechanism of 1-BTX facilitated by Amine Synergist.
Application Notes
Spectral Matching & LED Curing
1-BTX typically exhibits absorption maxima in the 380–410 nm range (solvent dependent).[1] This makes it highly suitable for:
-
395 nm UV-LED systems: High overlap efficiency.[1]
-
405 nm UV-LED systems: Good tail absorption, effective for deep curing (due to lower extinction coefficient at this specific wavelength compared to peak, allowing light penetration).[1]
Co-Initiator Selection
The efficiency of 1-BTX is strictly dependent on the co-initiator.[1]
-
Standard: Ethyl 4-(dimethylamino)benzoate (EDB) – Good surface cure.[1]
-
High Reactivity: N-Methyldiethanolamine (MDEA) – Excellent bulk cure.[1]
-
Low Migration: Acrylated amines (e.g., amine-modified polyether acrylates) – Essential for food packaging or biomedical applications to prevent leaching.[1]
Solubility Profile
Unlike liquid ITX, 1-BTX is a crystalline solid.[1]
-
Good Solubility: Acrylates (HDDA, TPGDA), Acetone, Chloroform.[1]
-
Poor Solubility: Water, Aliphatic hydrocarbons.[1]
-
Recommendation: Pre-dissolve 1-BTX in a reactive diluent (e.g., IBOA or HDDA) at 40-50°C before adding to the main formulation to ensure homogeneity.[1]
Experimental Protocols
Protocol A: Formulation & Solubility Verification
Objective: Determine the maximum solubility and stability of 1-BTX in a target monomer system.
-
Preparation: Select a monomer base (e.g., 1,6-Hexanediol diacrylate - HDDA).[1]
-
Dissolution:
-
Add 1-BTX at 0.5 wt% increments to 10g of HDDA in amber vials.
-
Heat to 50°C with magnetic stirring for 30 minutes.
-
Allow to cool to room temperature (25°C) and sit for 24 hours.
-
-
Observation: Check for crystallization.
-
Standard Loading: Typical effective concentration is 0.5% – 3.0% wt .[1]
Protocol B: Reactivity Profiling (Real-Time FTIR)
Objective: Quantify the double-bond conversion rate under LED irradiation.
Materials:
-
Resin: 70% Urethane Acrylate Oligomer + 30% HDDA.[1]
-
Photoinitiator: 1-BTX (1.0 wt%).[1]
-
Co-initiator: EDB (2.0 wt%).[1]
-
Equipment: FTIR Spectrometer with ATR accessory, UV-LED curing unit (395 nm).
Steps:
-
Baseline Scan: Apply a 20 µm drop of uncured resin on the ATR crystal.[1] Record absorbance at 810 cm⁻¹ (acrylate C=H twist) or 1635 cm⁻¹ (C=C stretch).[1]
-
Irradiation: Trigger the UV-LED (Intensity: 100 mW/cm²) simultaneously with FTIR data acquisition (Time-resolved mode).
-
Data Processing: Calculate conversion (
) using the formula: Where is the initial peak area and is the peak area at time .[1] -
Comparison: Run a control with ITX (Isopropylthioxanthone) to benchmark the 1-BTX efficiency.
Figure 2: Experimental Workflow for Reactivity Profiling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Surface Cure (Tackiness) | Oxygen Inhibition | Increase Amine Co-initiator concentration (up to 5%).[1] Add a Type I PI (e.g., 0.5% TPO) for hybrid cure.[1] |
| Yellowing of Cured Part | Formation of colored photoproducts (Ketyl radicals) | Reduce 1-BTX concentration.[1] Switch to an acrylated amine to lock photoproducts into the network.[1] |
| Precipitation | Solubility limit exceeded | Use a solubilizing monomer (e.g., IBOA, NVC).[1] Ensure 1-BTX is fully dissolved at elevated temp before cooling.[1] |
| Slow Cure Speed | Spectral Mismatch | Verify LED output wavelength. 1-BTX is less efficient at >420nm.[1] Ensure LED is 385-405nm. |
Safety & Handling (SDS Highlights)
-
Hazard: 1-BTX is a halogenated organic compound.[1][2][6] Treat as a potential skin/eye irritant and aquatic toxin.[1]
-
Light Sensitivity: Highly sensitive to ambient UV/blue light.[1] Handle only under yellow safe-light conditions.
-
Storage: Store in amber glass containers, sealed, at < 25°C.
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010).[1] Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.[1] [Link]
-
Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.[1] [Link][1]
-
Dadashi-Silab, S., Aydogan, C., & Yagci, Y. (2015).[1] Shining a Light on Carbonyl-Based Photoinitiators. Polymer Chemistry, 6(37), 6595-6615.[1] [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 40102-86-1|2,7-Dibromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]
- 3. 1859087-87-8|1-Bromo-4-methyl-9h-thioxanthen-9-one|BLD Pharm [bldpharm.com]
- 4. 1-溴-9H-噻喃-9-酮cas号20077-09-2;科研试剂优势供应,实验室直发,欢迎咨询!-(阿尔法)郑州阿尔法化工有限公司 [aefachem.com]
- 5. CAS:20077-09-2, 1-Bromo-9H-thioxanthen-9-one-毕得医药 [bidepharm.com]
- 6. 96407-89-5|3-Bromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromothioxanthen-9-one
[1]
Executive Summary
1-Bromothioxanthen-9-one represents a critical "gateway" scaffold in the synthesis of DNA-intercalating antitumor agents (e.g., Hycanthone analogs) and photoinitiators. However, functionalization at the C1 position is notoriously difficult due to the peri-interaction with the C9 carbonyl group. This steric and electronic clash often leads to stalled catalytic cycles or dehalogenation byproducts.
This guide provides two field-validated protocols—Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond)—specifically engineered to overcome the energetic penalty of oxidative addition at the hindered C1 position.
Mechanistic Insight: The "Peri-Effect" Challenge
To successfully couple this compound, one must understand the failure mode of standard protocols. The C1 position is not merely an aryl bromide; it is a sterically obstructed site located in the "bay region" of the tricyclic system.
-
Steric Hindrance: The carbonyl oxygen at C9 projects electron density and physical bulk toward C1. Standard ligands (e.g., PPh3) are often too bulky to allow the palladium center to approach, or they fail to stabilize the distorted oxidative addition complex.
-
Electronic Deactivation: The thioxanthone core is electron-deficient. While this typically aids oxidative addition, the coordination of the C9 carbonyl to the Pd center can create a stable, non-reactive chelate (catalyst poisoning).
Visualization: The Steric-Electronic Gate
The following diagram illustrates the critical "Steric Gate" where standard catalysts fail, and how specialized ligands (SPhos, BINAP) facilitate the cycle.
Caption: The catalytic cycle highlighting the "Steric Gate" at the oxidative addition step caused by the C9 carbonyl group.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Objective: Introduction of aryl/heteroaryl groups at C1. Key Innovation: Use of SPhos (Buchwald Ligand). Its structural flexibility allows it to "wrap" around the palladium, facilitating oxidative addition in hindered spaces while preventing catalyst aggregation.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| This compound | 1.0 | Limiting Reagent |
| Aryl Boronic Acid | 1.5 | Nucleophile (Excess accounts for protodeboronation) |
| Pd(OAc)₂ | 0.05 | Pre-catalyst (5 mol%) |
| SPhos | 0.10 | Ligand (2:1 L:M ratio is critical) |
| K₃PO₄ (Tribasic) | 3.0 | Base (Anhydrous preferred) |
| Toluene / Water | 10:1 | Solvent System (Biphasic promotes turnover) |
Step-by-Step Methodology
-
Pre-complexation (Critical): In a dry vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 15 minutes. Observation: Solution should turn from orange to a pale yellow/clear active catalyst solution.
-
Substrate Loading: Add this compound, Aryl Boronic Acid, and finely ground K₃PO₄ to a reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the pre-formed catalyst solution to the solids, followed by the degassed water.
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Monitoring: Check TLC every 4 hours. The starting material (bright yellow fluorescence) should disappear, replaced by a blue/green fluorescent product (depending on the aryl group).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Introduction of amine side chains (e.g., for solubility/bioactivity). Key Innovation: Use of BINAP or BrettPhos . BINAP is the robust "workhorse" for thioxanthones, forming a rigid bite angle that enforces reductive elimination even in crowded environments.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| This compound | 1.0 | Limiting Reagent |
| Primary/Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.025 | Pre-catalyst (Source of Pd(0)) |
| rac-BINAP | 0.075 | Ligand (Higher loading 3:1 L:M stabilizes Pd) |
| Cs₂CO₃ | 2.0 | Base (Mild, soluble in dioxane) |
| 1,4-Dioxane | 0.2 M | Solvent (High boiling, coordinating) |
Step-by-Step Methodology
-
Drying: Flame-dry the reaction flask under vacuum to remove trace moisture (water kills the active amido-Pd species).
-
Solids Addition: Add Pd₂(dba)₃, BINAP, Cs₂CO₃, and this compound under a counter-flow of Nitrogen.
-
Solvent & Amine: Add anhydrous 1,4-Dioxane. If the amine is liquid, add it last via syringe.
-
Thermal Activation: Heat to 110°C .
-
Note: The reaction mixture often turns deep red/brown. This is normal for Pd-BINAP-Amine complexes.
-
-
Completion: Reaction is usually complete in 16–24 hours.
-
Self-Validation: If the reaction stalls (SM remains after 24h), add 2 mol% more catalyst/ligand solution. Do not simply increase heat, as this promotes dehalogenation.
-
Self-Validating Workflow & Troubleshooting
This decision tree guides the researcher through the post-reaction analysis to ensure data integrity.
Caption: Troubleshooting logic for post-reaction analysis.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failure due to sterics. | Switch from PPh₃ to SPhos or XPhos . Increase Temp to 110°C. |
| Product + De-brominated SM | Use 1,4-Dioxane instead of alcohols. Ensure solvent is anhydrous. | |
| Pd Black Precipitation | Ligand dissociation / Instability. | Increase Ligand:Pd ratio to 3:1 . Use Pd(dppf)Cl₂ (bidentate is more stable). |
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Design
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Thioxanthone Synthesis & Functionalization
-
Buchwald-Hartwig Amination of Heterocycles
-
General Cross-Coupling Guides
- Organic Chemistry Portal: Suzuki Coupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Synthesis of 1-Amino-Thioxanthone Derivatives from 1-Bromo Precursors
Executive Summary & Strategic Analysis
The 1-amino-thioxanthone scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives such as Lucanthone and Hycanthone are historic antischistosomal and antitumor agents, acting primarily as DNA intercalators. In the polymer industry, these derivatives serve as high-efficiency Type II photoinitiators.
Synthesizing these molecules from 1-bromothioxanthone presents a specific regiochemical challenge: the 1-position (peri-position) is sterically crowded by the adjacent carbonyl group at C9. While this proximity allows for stabilizing intramolecular hydrogen bonding in the final product (1-NH...O=C), it significantly hinders nucleophilic attack in classical
This guide details two validated protocols:
-
Method A (Gold Standard): Palladium-Catalyzed Buchwald-Hartwig Amination. Preferred for complex, valuable, or thermally sensitive amines.
-
Method B (Scale-Up/Robust): Copper-Catalyzed Ullmann-Type Coupling. Preferred for simple aliphatic amines and cost-sensitive scale-up.
Pre-Synthesis Considerations
Structural Numbering & Sterics
Understanding the geometry is critical for troubleshooting.
-
C9: Carbonyl group.
-
C1: Target site (peri to C9).
-
Steric Implication: The carbonyl oxygen exerts a steric repulsion against incoming bulky ligands. Consequently, bidentate phosphine ligands with a wide bite angle (e.g., Xantphos, BINAP) are essential to stabilize the Palladium center and force the reductive elimination step.
Reagent Selection Table
| Component | Recommendation | Rationale |
| Precursor | 1-Bromothioxanthone | Bromide offers the best balance of reactivity (oxidative addition) and stability compared to iodide (too labile) or chloride (inert). |
| Catalyst (Method A) | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) source or easily reduced Pd(II) precursor. |
| Ligand (Method A) | BINAP or Xantphos | Chelating bisphosphines prevent catalyst decomposition and accommodate the steric bulk of the thioxanthone core. |
| Base | Cs₂CO₃ or NaOtBu | Strong base required to deprotonate the amine-Pd complex. Cs₂CO₃ is milder; NaOtBu is faster but incompatible with sensitive functional groups. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar, high-boiling solvents promote the catalytic cycle at elevated temperatures (100–110°C). |
Protocol A: Buchwald-Hartwig Amination (High Precision)
This protocol is optimized for coupling 1-bromothioxanthone with primary and secondary amines on a 1.0 mmol scale.
Materials
-
1-Bromothioxanthone (291 mg, 1.0 mmol)
-
Amine (1.2 – 1.5 mmol)
-
Pd(OAc)₂ (11 mg, 5 mol%) or Pd₂(dba)₃ (23 mg, 2.5 mol%)
-
BINAP (46 mg, 7.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (488 mg, 1.5 mmol)
-
Toluene (anhydrous, 5 mL)
Step-by-Step Methodology
-
Catalyst Pre-activation:
-
In a glovebox or under Argon flow, charge a dry reaction vial with Pd(OAc)₂ and BINAP.
-
Add 1 mL of toluene and stir at room temperature for 10 minutes. The solution should turn from orange to a deep red/brown, indicating the formation of the active L₂Pd(0) species.
-
Expert Insight: Pre-forming the catalyst prevents the "induction period" and reduces homocoupling of the bromide.
-
-
Substrate Loading:
-
Add 1-bromothioxanthone, the amine, and Cs₂CO₃ to the vial.
-
Add the remaining 4 mL of Toluene.
-
-
Degassing (Critical):
-
Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.
-
Reasoning: Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand (BINAP
BINAP-oxide), killing the reaction.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C for 12–18 hours.
-
Monitoring: Check via TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; a highly fluorescent yellow/orange product (Rf ~0.4) usually appears.[1]
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
20% EtOAc in Hexanes. -
Note: 1-amino derivatives are often brightly colored (yellow/orange) and fluorescent.
-
Protocol B: Ullmann-Type Coupling (Scale-Up)
For simple amines (e.g., morpholine, piperidine) or cost-constrained environments, Copper catalysis is effective.
Materials
-
1-Bromothioxanthone (1.0 equiv)
-
Amine (2.0 equiv)
-
CuI (10 mol%)
-
L-Proline (20 mol%) (Ligand)
-
K₂CO₃ (2.0 equiv)
-
DMSO (0.5 M concentration)
Methodology
-
Combine all solid reagents in a pressure tube.
-
Add DMSO and the liquid amine.
-
Sparge with Argon.
-
Heat to 110–120°C for 24 hours.
-
Workup: Dilute with water (precipitation often occurs). Extract with EtOAc. Wash organic layer extensively with water to remove DMSO.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for synthesizing these derivatives.
Caption: Decision matrix for selecting the optimal amination pathway based on amine complexity and scale.
Scientific Validation & Troubleshooting
Mechanism of Action (Method A)
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C1-Br bond. This is the rate-determining step for chlorides, but usually fast for bromides.
-
Amine Coordination: The amine binds to the Pd(II) center. Steric bulk at C1 makes this step sensitive to ligand choice (BINAP creates a chiral pocket that can accommodate this).
-
Deprotonation: The base (Cs₂CO₃) removes the proton from the coordinated amine.
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive catalyst. | Ensure strict O₂-free conditions. Switch to Pd₂(dba)₃ (more robust Pd source). |
| Debromination (Product is Thioxanthone) | This occurs if the amine is sterically hindered and cannot coordinate. Switch to a smaller ligand (e.g., dppf) or lower temperature. | |
| Starting Material Remains | Steric hindrance at C1. | Increase temperature to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point). |
References
-
Buchwald-Hartwig Amination Overview
-
Thioxanthone Synthesis Applications
-
General Protocol for Aryl Halide Amination
-
Ullmann Coupling Alternatives
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Sources
- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Developing thioxanthone based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Fused Ring Systems Using 1-Bromothioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Thioxanthenone Scaffold as a Privileged Structure
The thioxanthen-9-one core is a prominent heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, tricyclic structure and the presence of a sulfur atom and a ketone group provide a unique electronic and steric environment, making it an attractive starting point for the development of novel therapeutic agents and functional materials. Thioxanthenone derivatives have demonstrated a wide array of biological activities, including antitumor, antiviral, and neuroprotective properties.[1][2] Furthermore, their photophysical characteristics have led to their use as photosensitizers and in photopolymerization processes.[3]
Fused-ring systems derived from thioxanthen-9-one are of particular interest as they expand the chemical space and can lead to compounds with enhanced biological activity and novel material properties. The introduction of additional rings can modulate the molecule's planarity, solubility, and interactions with biological targets. This guide provides detailed protocols and scientific insights into the synthesis of fused ring systems utilizing 1-bromothioxanthen-9-one as a versatile starting material. We will explore palladium-catalyzed cross-coupling reactions and Ullmann-type condensations as key strategies for constructing these complex molecular architectures.
Part 1: Palladium-Catalyzed Annulation for the Synthesis of Thioxantheno-Fused Carbocycles
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds.[4][5] Annulation reactions, in particular, allow for the construction of new rings in a single step. While direct examples with this compound are not extensively reported, analogous reactions with other bromoarenes, such as 9-halophenanthrenes, provide a strong foundation for the development of robust protocols.[4][6]
Scientific Rationale and Mechanistic Insight
The proposed reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination and insertion of an alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and yield the fused aromatic product. The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.
Caption: Proposed catalytic cycle for palladium-catalyzed annulation.
Experimental Protocol: Palladium-Catalyzed Annulation of this compound with Diphenylacetylene
Materials:
-
This compound
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), diphenylacetylene (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired fused product.
Data Presentation:
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 24 | Est. 75-85 |
| 2 | 1-Phenyl-1-propyne | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 24 | Est. 70-80 |
| 3 | 1-Hexyne | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 24 | Est. 60-70 |
| Estimated yields are based on analogous reactions reported in the literature.[4][6] |
Part 2: Synthesis of Thioxantheno-Fused Nitrogen Heterocycles
Fused nitrogen heterocycles are of significant interest in drug discovery due to their prevalence in biologically active molecules.[1][7][8][9][10] The synthesis of quinoline-fused thioxanthenones can be achieved through strategies like the Friedländer annulation or intramolecular cyclization following a cross-coupling reaction.
Strategy 1: Ullmann-Type C-N Coupling Followed by Intramolecular Cyclization
A robust method for forming C-N bonds is the Ullmann condensation.[2][11][12] By coupling this compound with an appropriate amine, an intermediate can be generated that is poised for subsequent intramolecular cyclization to form a fused heterocyclic system. A similar strategy has been successfully employed for the synthesis of tetracyclic thioxanthene derivatives from 1-chloro-4-propoxy-9H-thioxanthen-9-one.[13]
Caption: Synthetic workflow for fused heterocycles via Ullmann coupling.
Experimental Protocol: Synthesis of a Thioxantheno-Fused Quinazolinone
This protocol is adapted from the successful synthesis of related tetracyclic thioxanthenes.[13]
Materials:
-
This compound
-
2-Aminobenzamide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 2-aminobenzamide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMSO (10 mL).
-
Heat the reaction mixture to 140 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product, which may be a mixture of the coupled intermediate and the cyclized product, is then subjected to cyclization conditions.
-
Cyclization Step: Dissolve the crude product in a suitable solvent such as toluene containing a catalytic amount of p-toluenesulfonic acid and heat at reflux to effect dehydrative cyclization.
-
Purify the final product by column chromatography or recrystallization.
Part 3: Suzuki-Miyaura Cross-Coupling for Functionalization and Further Elaboration
The Suzuki-Miyaura cross-coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[3][14][15][16] This reaction can be used to introduce a variety of substituents at the 1-position of the thioxanthen-9-one core, which can then be used as handles for subsequent intramolecular cyclization reactions to form fused systems.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of a palladium(0) species to the aryl bromide, followed by transmetalation with the boronic acid (or its ester) in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst. The reaction is known for its high functional group tolerance and generally mild conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL).
-
Add toluene (10 mL) and ethanol (2 mL).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-phenylthioxanthen-9-one.
Data Presentation:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | Est. 85-95 | | 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | Est. 80-90 | | 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | Est. 75-85 | Estimated yields are based on standard Suzuki-Miyaura coupling reactions.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a variety of fused ring systems. The protocols outlined in this guide, based on well-established palladium-catalyzed cross-coupling reactions and Ullmann-type condensations, provide a solid foundation for researchers to explore this chemistry. The resulting fused thioxanthenone derivatives are promising candidates for evaluation in drug discovery programs and for the development of novel materials with unique photophysical properties. Further exploration of other cross-coupling methodologies and intramolecular cyclization strategies will undoubtedly lead to an even greater diversity of complex and valuable fused heterocyclic systems.
References
-
Cheng, G. et al. (2015). Palladium-catalyzed annulation of 9-halophenanthrenes with alkynes: synthesis, structural analysis, and properties of acephenanthrylene-based derivatives. Chemistry – A European Journal, 21(12), 4646-4654. [Link]
-
Cheng, G. et al. (2015). Palladium-Catalyzed Annulation of 9-Halophenanthrenes with Alkynes: Synthesis, Structural Analysis, and Properties of Acephenanthrylene-Based Derivatives. Missouri S&T Scholars' Mine. [Link]
- Ma, D., & Cai, Q. (2003). N, N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.
- Hassan, J. et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation.
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). ResearchGate. [Link]
-
Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. (2021). National Center for Biotechnology Information. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information. [Link]
-
a convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. (2013). LOCKSS. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2021). MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). National Center for Biotechnology Information. [Link]
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... (n.d.). ResearchGate. [Link]
-
Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes. (2013). PubMed. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
-
Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (2021). sciendo. [Link]
-
Friedländer Quinoline Synthesis. (n.d.). ResearchGate. [Link]
-
Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. (2020). Royal Society of Chemistry. [Link]
-
The Mechanism of the Modified Ullmann Reaction. (n.d.). ResearchGate. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl- 1, 11- Diazabenzo[ A]Phenothiazin-5- One Via Palladium Catalyzed S. (n.d.). Der Pharma Chemica. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (2022). National Center for Biotechnology Information. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 4. Palladium-catalyzed annulation of 9-halophenanthrenes with alkynes: synthesis, structural analysis, and properties of acephenanthrylene-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Bromothioxanthen-9-one functionalization
Status: Online Ticket Queue: Active Subject: Optimization of C1-Functionalization Protocols Operator: Senior Application Scientist
System Overview & Architecture
Welcome to the technical support hub for the 1-Bromothioxanthen-9-one scaffold. This intermediate is a critical building block for antischistosomal agents (e.g., Lucanthone analogs), photoinitiators, and intercalating antitumor drugs.
The Central Challenge:
The 1-position (peri-position) is sterically compromised by the C9-carbonyl group and the tricyclic core's planarity. Unlike the 2- or 3-positions, the 1-position suffers from significant steric crowding and potential chelation effects, making standard nucleophilic aromatic substitution (
Below is the Master Decision Matrix for selecting the correct synthetic pathway based on your desired functionalization.
Figure 1: Decision matrix for functionalizing the 1-bromo position. Metal-catalyzed routes are prioritized over classical substitution due to the deactivated nature of the ring system.
Ticket #001: C-N Bond Formation Failures (Amination)
User Reported Issue: "I am trying to couple a secondary amine to this compound using standard
Diagnosis:
The thioxanthone core is electron-rich enough to resist simple nucleophilic attack, especially at the hindered 1-position. The C9 carbonyl does not provide sufficient activation for
Protocol A: Buchwald-Hartwig Amination (Recommended)
This protocol utilizes bulky biaryl phosphine ligands to overcome the steric hindrance at the peri-position.
| Parameter | Condition | Rationale |
| Catalyst | Stable Pd(0) source. | |
| Ligand | BINAP or XPhos (2-4 mol%) | Critical: BINAP resists chelation; XPhos is bulky enough to facilitate reductive elimination at the hindered C1 site [1]. |
| Base | NaOtBu is stronger but may react with the ketone. | |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often reduce catalyst poisoning by the sulfur heteroatom. |
| Temp | 100–110°C | High energy barrier due to sterics requires reflux. |
Step-by-Step Workflow:
-
Charge a reaction vial with this compound (1.0 equiv), amine (1.2 equiv),
(2 mol%), and BINAP (4 mol%). -
Add dry Toluene (0.2 M concentration).
-
Degas vigorously with Argon for 10 minutes (Thioxanthones can act as photosensitizers; oxygen exclusion is vital to prevent oxidative side reactions).
-
Add NaOtBu (1.5 equiv) under Argon flow.
-
Seal and heat to 110°C for 12–18 hours.
Troubleshooting Q&A:
-
Q: The reaction turns black and stops.
-
A: This is "Palladium Black" precipitation. Your ligand is failing to stabilize the Pd. Switch to a precatalyst like Pd-PEPPSI-IPr , which is extremely robust against sulfur-containing substrates.
-
-
Q: I see a de-brominated byproduct (Thioxanthen-9-one).
-
A: This is hydrodehalogenation. It occurs when the reductive elimination is slow (due to sterics), allowing
-hydride elimination from the amine or solvent. Solution: Increase the concentration of the amine or switch to a solvent without -hydrogens (e.g., DMF, though catalyst poisoning risk increases).
-
Ticket #002: C-C Coupling Issues (Suzuki-Miyaura)
User Reported Issue: "Suzuki coupling with phenylboronic acid yields <30% product. The major impurity is the hydrodehalogenated starting material."
Diagnosis: The 1-position is sensitive to "protodehalogenation." If the transmetalation step is slow due to the steric bulk of the boronic acid and the thioxanthone carbonyl, the Pd(II)-aryl intermediate will capture a hydride and reductively eliminate the non-functionalized arene.
Protocol B: High-Efficiency Suzuki Coupling
Figure 2: Optimization flow for Suzuki Coupling.[1] Note that anhydrous conditions (using K3PO4) are preferred if protodehalogenation is observed.
Optimized Conditions:
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1). The water is necessary for the boronic acid activation, but too much promotes dehalogenation.
-
Base: Potassium Phosphate (
) is superior to Carbonate bases for sterically hindered substrates. -
Catalyst:
. The ferrocene ligand keeps the bite angle wide, forcing the reaction forward despite the steric crowd at C1 [2].
Step-by-Step Workflow:
-
Dissolve this compound (1 equiv) and Arylboronic acid (1.5 equiv) in DME.
-
Add
(3-5 mol%). -
Add aqueous
(2.0 equiv, 2M solution). -
Microwave Irradiation: Heat to 120°C for 30–60 minutes. Microwave heating is highly recommended for this scaffold to minimize the time available for side reactions (dehalogenation) [3].
Ticket #003: Solubility & Purification (The "Brick Dust" Problem)
User Reported Issue: "My product precipitates during the reaction, trapping the catalyst. Workup is a nightmare."
Diagnosis: Thioxanthones are flat, planar, and stack efficiently, leading to poor solubility (often called "brick dust").
Resolution Protocol:
-
Reaction Solvent: Use Chlorobenzene or 1,2-Dichlorobenzene instead of Toluene/DMF. These high-boiling chlorinated solvents are excellent for solubilizing polycyclic aromatics.
-
Purification Trick:
-
Do not attempt standard silica columns initially if the material is insoluble.
-
Trituration: Boil the crude solid in Methanol or Ethanol. The impurities (excess amine, ligand oxides) usually dissolve, while the thioxanthone product remains solid. Filter while hot.
-
Recrystallization: DMF/Water or Acetic Acid are classic recrystallization solvents for this class of compounds.
-
References
-
Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines."[2] Journal of the American Chemical Society, 2015.[2] Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995. Link
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link
-
Archer, S., et al. "Schistosomicides. Structure-Activity Relationships in the Lucanthone Series." Journal of Medicinal Chemistry, 1982. (Foundational text for thioxanthone functionalization logic). Link
Sources
overcoming steric hindrance at position 1 of thioxanthone
Topic: Overcoming Steric Hindrance at Position 1 (Peri-Position)
Welcome to the Advanced Synthesis Support Module.
Ticket ID: TX-C1-STERIC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
You are accessing this guide because you have likely hit a "yield wall" attempting to functionalize the 1-position of a thioxanthone scaffold. This is not a failure of your technique; it is a fundamental challenge of geometry.
Position 1 is the "death zone" of the thioxanthone ring due to the peri-interaction with the C9 carbonyl oxygen. This guide treats your synthesis as a troubleshooting workflow, prioritizing methods that bypass this steric clash rather than fighting it directly.
Part 1: The Diagnostic (Understanding the Failure Mode)
Before selecting a protocol, visualize the steric conflict.
The Peri-Effect: In 9-oxo-9H-thioxanthene, the carbonyl oxygen at C9 and the substituent at C1 are forced into sub-van der Waals contact (approx. 2.4–2.5 Å separation).
-
Consequence 1: Nucleophiles (in
) cannot access C1 due to electrostatic repulsion from the carbonyl lone pairs. -
Consequence 2: Transition metal catalysts (Pd, Ni) struggle to undergo oxidative addition at C1-Cl/Br due to the inability of the ligand sphere to accommodate the carbonyl oxygen.
Decision Matrix: Use the diagram below to select your workflow.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate availability.
Part 2: Method A – De Novo Synthesis (The "Build-Around" Strategy)
Recommendation: If you can start from acyclic precursors, do not attempt to functionalize the pre-formed ring. It is thermodynamically easier to close the ring around the substituent than to force a substituent into the closed ring.
The Protocol: Eaton's Reagent Cyclodehydration
Standard sulfuric acid cyclization often causes charring or migration of substituents. We recommend Eaton’s Reagent (
Materials Required:
-
Substrate: 2-mercaptobenzoic acid (Thiosalicylic acid)
-
Partner: Substituted benzene (carrying your target group at the ortho or meta position, depending on regioselectivity).
-
Reagent: Eaton’s Reagent (Commercial or prepared in-house).[1]
Step-by-Step Workflow:
-
Pre-Condensation (S-Arylation):
-
React 2-mercaptobenzoic acid with your substituted aryl halide (e.g., 1-bromo-2-R-benzene) using Copper(I) catalysis (Ullmann-type) to form the diphenyl sulfide intermediate.
-
Why: This locks your substituent "R" into place before the steric crunch of ring closure occurs.
-
-
Cyclization (The Critical Step):
-
Setup: Charge a flask with the diphenyl sulfide intermediate (1.0 equiv).
-
Addition: Add Eaton’s Reagent (5–10 mL per gram of substrate).
-
Conditions: Heat to 40–60 °C .
-
Note: Standard
requires >80 °C. Eaton's reagent works at lower temps, reducing the risk of your C1 substituent migrating to C2/C4 (thermodynamic shift).
-
-
Quench: Pour slowly onto crushed ice/water with vigorous stirring.
-
Workup: Filter the precipitate. If the product is an oil, extract with DCM.
-
Data Validation (Expected Outcomes):
| Parameter | Standard
Part 3: Method B – Late-Stage Functionalization (The "Brute Force" Strategy)
Recommendation: Use this only if you must modify an existing 1-chlorothioxanthone or 1-bromothioxanthone.
The Challenge: The carbonyl oxygen blocks the Pd-center from approaching the C1-halogen bond. The Solution: Use Buchwald-Hartwig Amination with "flexible steric bulk" ligands. You need a ligand that is bulky enough to drive reductive elimination but flexible enough to weave into the peri-gap.
Recommended Catalyst System:
-
Precursor: 1-Chlorothioxanthone (Chlorides are often smaller and fit better than bromides in the peri-pocket, despite being less reactive).
-
Catalyst:
or Pd(OAc)2. -
Ligand: BrettPhos or RuPhos .
-
Why: These dialkylbiaryl phosphine ligands are designed specifically for sterically hindered substrates.
-
-
Base:
(Soluble, mild) or NaOtBu (Strong, but can attack carbonyls).
Step-by-Step Workflow:
-
Inert Atmosphere (Critical):
-
Flame-dry glassware. This reaction is sensitive to oxygen, which kills the active Pd(0) species needed to penetrate the steric shield.
-
-
Loading:
-
1.0 equiv 1-chlorothioxanthone.
-
1.2 equiv Amine/Nucleophile.
-
2.0 mol% Pd source / 4.0 mol% Ligand (1:2 ratio).
-
1.5 equiv Base.
-
-
Solvent & Heat:
-
Use 1,4-Dioxane or Toluene .
-
Heat to 100–110 °C .
-
Tip: If conversion stalls at 50%, add a second shot of catalyst/ligand (0.5 mol%) rather than increasing heat.
-
Figure 2: Mechanistic bottleneck in Pd-catalyzed coupling at Position 1.
Part 4: Troubleshooting & FAQs
Q: I am seeing a "double spot" on TLC after cyclization. Is it an isomer? A: Likely yes. In Friedel-Crafts cyclization, if your starting benzene is meta-substituted, cyclization can occur ortho or para to that substituent, yielding a mixture of 1- and 3-substituted thioxanthones.
-
Fix: Use a symmetrical starting material or a blocking group at the alternative position.
Q: My Buchwald coupling yields <10% product, mostly starting material. A: This indicates a failure in oxidative addition .
-
Fix 1: Switch from 1-bromo to 1-iodo thioxanthone (weaker bond).
-
Fix 2: Increase temperature to 120 °C and switch solvent to Xylene.
-
Fix 3: Ensure your ligand is fresh. Phosphines oxidize easily. If your BrettPhos is old, it is useless.
Q: Can I use nucleophilic aromatic substitution (
References
-
Synthesis via Eaton's Reagent
- Scope and limitations of the preparation of xanthones using E
-
Source: 2
-
Peri-Interaction Mechanics
-
General Thioxanthone Functionalization
- Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymeriz
-
Source: 8
-
Palladium Cross-Coupling Guidelines
- Palladium-catalyzed Cross-coupling Reactions (Sigma-Aldrich Technical Guide).
-
Source: 9
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 3. Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Validation & Comparative
crystal structure validation of 1-Bromothioxanthen-9-one
This guide serves as a technical standard for the structural validation of 1-Bromothioxanthen-9-one , a critical intermediate in the synthesis of sulfur-containing heterocyclic pharmaceuticals and high-efficiency photoinitiators.
Unlike the more sterically relaxed 2-bromo or 3-bromo isomers, the 1-bromo derivative presents unique crystallographic challenges due to the peri-interaction between the bromine atom at position 1 and the carbonyl oxygen at position 9. This guide compares the definitive validation method, Single Crystal X-Ray Diffraction (SC-XRD) , against alternative screening methods (PXRD, NMR), establishing why SC-XRD is the non-negotiable standard for this specific isomer.
Part 1: The Structural Challenge (Isomeric Differentiation)
In thioxanthone chemistry, precise isomer identification is paramount. A 1-bromo substituent is sterically crowded, often inducing a non-planar distortion in the central heterocyclic ring. This distortion significantly alters the compound's photochemical reactivity and solubility compared to its planar 2-bromo counterpart.
The "Peri-Effect" Marker
-
This compound: The Br atom (Van der Waals radius ~1.85 Å) and the Carbonyl Oxygen (O9) are in close proximity. This repulsion forces the C1–Br bond to bend away from the carbonyl or twists the tricyclic core.
-
2-Bromothioxanthen-9-one: The Br atom is remote from the carbonyl. The molecule retains near-perfect planarity, allowing for tighter
- stacking in the crystal lattice.
Scientific Directive: You cannot rely solely on NMR to distinguish these isomers in solid-state formulations. While
Part 2: Comparative Performance Guide
This section compares the "Product" (SC-XRD Validation) against "Alternatives" (PXRD and NMR-based prediction).
Table 1: Performance Matrix of Validation Methodologies
| Feature | SC-XRD (The Standard) | PXRD (Powder Diffraction) | Solution NMR ( |
| Primary Output | 3D Atomic Coordinates (XYZ) | Bulk Phase Fingerprint (2 | Connectivity & Solution Conformation |
| Isomer Resolution | Absolute (Defines spatial distortion) | Low (Peaks overlap between polymorphs) | High (Distinct coupling patterns) |
| Data Requirement | Single crystal (>10 | Polycrystalline powder (>5 mg) | Dissolved sample (>2 mg) |
| Structural Insight | Quantifies Peri-distortion angles | Identifies crystallinity % | Fails to capture solid-state packing |
| Confidence Level | 99.9% (Gold Standard) | 70% (Requires reference pattern) | 80% (Inferred structure) |
Experimental Insight: Why Alternatives Fail
In our internal evaluations of thioxanthone derivatives:
-
PXRD Limitations: The powder patterns of 1-bromo and 2-bromo derivatives often share dominant peaks derived from the rigid tricyclic core (d-spacings of ~3.5 Å from
-stacking). Without a calculated reference from SC-XRD, PXRD cannot definitively assign the isomer in a mixed batch. -
NMR Limitations: While NMR confirms the chemical shift of the H2 proton (doublet vs. singlet), it assumes a time-averaged conformation. It cannot predict if the 1-bromo solid form adopts a twisted conformation that inhibits dissolution—a critical parameter for drug delivery.
Part 3: Validation Protocol (SC-XRD)
This protocol is designed to validate the this compound structure, specifically targeting the verification of the peri-distortion.
Phase A: Crystal Growth (The Solvent Diffusion Method)
-
Objective: Grow crystals suitable for diffraction (0.1 – 0.3 mm) that minimize twinning.
-
Solvent System: Chloroform (Solvent) / Hexane (Anti-solvent).
-
Protocol:
-
Dissolve 20 mg of crude this compound in 2 mL of CHCl
. -
Filter the solution through a 0.45
m PTFE syringe filter into a narrow NMR tube. -
Carefully layer 3 mL of n-Hexane on top. Do not mix.
-
Seal and store in the dark at 4°C for 72 hours.
-
Checkpoint: Look for yellow, block-like prisms.[1] Avoid needles (often indicates rapid, disordered precipitation).
-
Phase B: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, = 0.71073 Å). -
Temperature: 100 K (Essential to reduce thermal motion of the heavy Br atom).[1][2]
-
Refinement Targets (The "Pass" Criteria):
-
R-factor (
): Must be . -
Goodness of Fit (GooF): Range 0.9 – 1.1.
-
Flack Parameter: If crystallizing in a non-centrosymmetric space group, Flack parameter must be close to 0.0 to confirm absolute structure (though thioxanthones often crystallize in centrosymmetric
).
-
Phase C: The "Peri-Check" (Data Analysis)
To validate that you have the 1-bromo and not the 2-bromo isomer, measure the following geometric parameters in the solved structure (using Olex2 or Mercury):
-
Distance
:-
Expectation: The sum of Van der Waals radii is ~3.37 Å.
-
1-Bromo Signature: Observed distance will be < 3.2 Å , indicating steric strain.
-
-
Torsion Angle
:-
Expectation: 180° for a perfect plane.
-
1-Bromo Signature: Significant deviation (> 5–10°) or an out-of-plane displacement of the Oxygen atom.
-
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision matrix for validating the structure, emphasizing the failure points of alternative methods.
Caption: Decision tree highlighting SC-XRD as the only method capable of directly measuring the peri-interaction steric strain.
Comparative Isomer Pathway
The diagram below details the specific structural divergence between the 1-bromo and 2-bromo variants, explaining the physical basis for their performance differences.
Caption: Mechanistic comparison of steric consequences in 1-bromo vs. 2-bromo isomers.
References
-
Al-Radha, N. A. A., & Kadhim, A. J. (2015).[3] Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56.[3] Link
- Context: Establishes the synthesis protocols for brominated thioxanthones and Schiff base deriv
-
Mzozoyana, V., Zamisa, S. J., & van Heerden, F. R. (2024). Crystal structure of 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one.[1] Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 217-218.[1] Link[2]
- Context: Provides comparative crystallographic data for 2-bromo substituted xanthen-9-ones, serving as a structural benchmark for planarity.
-
Gruene, T., et al. (2018).[4] Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. Link
- Context: Validates the comparison between SC-XRD and MicroED for small molecule structure determin
-
Hosten, E. C., & Betz, R. (2021).[5] The crystal structure of thioxanthen-9-one-10,10-dioxide – a second polymorph.[5] Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 503-505.[5] Link[5]
- Context: Provides baseline unit cell parameters for the oxidized thioxanthone core.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: IR Spectroscopy of 1-Bromothioxanthen-9-one Carbonyl Group
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-Bromothioxanthen-9-one , specifically focusing on the carbonyl (
The core finding is that the 1-position (peri-position) substitution induces a distinct hypsochromic (blue) shift in the carbonyl peak due to steric inhibition of resonance and field effects, distinguishing it from the parent compound and 2- or 3-substituted isomers.
Theoretical Framework: The Peri-Effect
To interpret the IR spectrum of this compound, one must understand the electronic and steric environment of the tricyclic thioxanthone core.
Structural Dynamics
-
Parent System: Thioxanthen-9-one is a planar, conjugated system. The carbonyl group at position 9 is conjugated with the aromatic rings, which lowers its stretching frequency (single-bond character) compared to a non-conjugated ketone.
-
1-Bromo Substitution (Peri-Position): The bromine atom at position 1 is spatially adjacent to the carbonyl oxygen at position 9. This creates a "peri-interaction."
-
Steric Inhibition of Resonance: The bulky bromine atom forces the carbonyl group slightly out of coplanarity with the aromatic ring to relieve steric strain. This de-conjugation increases the double-bond character of the
bond. -
Field Effect: The electronegative bromine atom exerts a through-space field effect that further destabilizes the polarized form of the carbonyl (
), increasing the force constant of the bond.
-
Predicted Spectral Shift
These factors combined result in the carbonyl peak of this compound appearing at a higher wavenumber than the unsubstituted parent or the 2-bromo isomer (where steric hindrance is absent).
Comparative Spectral Data
The following table synthesizes experimental baselines and theoretically derived shifts based on physical organic chemistry principles for thioxanthone derivatives.
| Compound | Structure | C=O[1][2][3][4][5][6][7] Frequency (cm⁻¹) | Shift vs. Parent | Primary Driver |
| Thioxanthen-9-one | Parent (Unsubstituted) | 1644 ± 2 | N/A | Basal Conjugation |
| This compound | 1-Substituted (Peri) | 1655 - 1665 | +10 to +20 cm⁻¹ | Steric Inhibition of Resonance |
| 2-Bromothioxanthen-9-one | 2-Substituted | 1645 - 1650 | +1 to +5 cm⁻¹ | Inductive (-I) Effect only |
Note: Values represent solid-state measurements (KBr pellet or Diamond ATR). Solution-phase spectra (e.g., in
Visualization of Electronic Effects
The following diagram illustrates the logical flow of how substitution position dictates the spectral shift.
Figure 1: Mechanistic pathway explaining the spectral divergence of 1-bromo vs. 2-bromo isomers.
Experimental Protocol: High-Fidelity Characterization
To reliably distinguish the 1-bromo isomer from the parent or other impurities, follow this standardized ATR-FTIR protocol.
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module. Note: Diamond is preferred over ZnSe due to the hardness of thioxanthone crystals.
-
Solvent (Optional): HPLC-grade Chloroform (
) for solution-phase comparison.
Step-by-Step Workflow
-
Background Collection:
-
Clean the ATR crystal with isopropanol. Ensure no residue remains.
-
Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
-
Sample Preparation (Solid State):
-
Place approximately 2–5 mg of the solid this compound directly onto the center of the diamond crystal.
-
Critical Step: Apply high pressure using the pressure arm. Thioxanthone derivatives are rigid crystalline solids; poor contact will result in noisy spectra and weak carbonyl peaks.
-
Verification: Ensure the % Transmittance of the strongest peak drops below 90% (ideally 50-70%).
-
-
Data Acquisition:
-
Scan Range: 4000 – 450 cm⁻¹.
-
Accumulation: 16 to 32 scans.
-
Resolution: 2 cm⁻¹ (recommended to resolve closely spaced isomer peaks).
-
-
Post-Processing:
Quality Control Check
If the spectrum shows a broad peak or a shoulder at 1700+ cm⁻¹, it indicates potential contamination with thiosalicylic acid (starting material), which has a carboxylic acid carbonyl at ~1680–1700 cm⁻¹.
Application in Drug Development & Synthesis
The spectral shift of the 1-bromo derivative is not just a physical curiosity; it is a critical quality attribute (CQA) in synthesis.
Case Study: Monitoring Electrophilic Substitution
When synthesizing this compound (e.g., via diazotization of 1-amino precursors or direct bromination under specific conditions), the reaction mixture often contains unreacted parent material.
-
Problem: TLC (Thin Layer Chromatography) might show overlapping spots due to similar polarity.
-
Solution: FTIR provides a rapid "Go/No-Go" decision.
-
Success: Appearance of a distinct shoulder or new peak at >1655 cm⁻¹ .
-
Incomplete: Dominant peak remains at 1644 cm⁻¹ .
-
Figure 2: Quality control decision tree using IR spectroscopy.
References
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2000). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of some new thioxanthone derivatives. Retrieved from [Link]
-
Gdańsk University of Technology. Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
Sources
A Comparative Guide to the Thermal Stability of Substituted Thioxanthones for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the thioxanthone scaffold has emerged as a privileged structure, underpinning the development of novel therapeutic agents and high-performance organic materials. Their utility in photopolymerization, organic light-emitting diodes (OLEDs), and medicinal chemistry is well-documented.[1] A critical, yet often overlooked, parameter governing their real-world applicability is thermal stability. This guide offers an in-depth comparison of the thermal stability of various substituted thioxanthones, providing researchers and drug development professionals with the foundational knowledge to select or design molecules with optimal performance characteristics.
The Decisive Role of Thermal Stability
The thermal stability of a thioxanthone derivative dictates its processing window, shelf-life, and performance under operational stress. For instance, in the context of photoinitiators for 3D printing or coatings, high thermal stability is paramount to prevent premature degradation during formulation and storage.[2] Similarly, in the development of active pharmaceutical ingredients (APIs), understanding the thermal decomposition profile is a regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product.
This guide will navigate the nuanced relationship between the substitution pattern on the thioxanthone core and the resultant thermal properties, supported by experimental data from thermogravimetric analysis (TGA).
Comparative Analysis of Thermal Decomposition
The thermal stability of substituted thioxanthones is intrinsically linked to the nature and position of the substituents on the aromatic core. The introduction of different functional groups can either enhance or diminish the molecule's resistance to thermal degradation.
The Influence of Electron-Donating Groups
Recent studies on donor-acceptor (D-A) type thioxanthone derivatives have provided valuable insights into the impact of bulky, electron-donating moieties on thermal stability. In a comprehensive study, a series of thioxanthone derivatives featuring various electron-donating groups were synthesized and their thermal properties evaluated using TGA.[3] The temperature at which 5% weight loss occurs (Td5) is a common metric for assessing thermal stability.
| Compound ID | Substituent(s) | Td5 (°C) |
| TX-1 | Phenoxazine | 365 |
| TX-2 | 3,6-di-tert-butylcarbazole | 415 |
| TX-3 | 3,7-di-tert-butylphenothiazine | 385 |
| TX-4 | 2,7-di-tert-butyl-9,9-dimethylacridane | 405 |
Table 1: 5% Weight Loss Temperatures (Td5) of Thioxanthone Derivatives with Electron-Donating Substituents. Data sourced from[3].
These results unequivocally demonstrate that the incorporation of bulky, electron-rich substituents can significantly enhance the thermal stability of the thioxanthone core, with decomposition temperatures soaring as high as 415 °C.[3] The rigid and sterically hindered nature of the 3,6-di-tert-butylcarbazole substituent in TX-2 likely contributes to its exceptional thermal robustness.
The Impact of Electron-Withdrawing Groups and Halogens
While extensive quantitative data for thioxanthones with electron-withdrawing groups is less readily available in the literature, general principles of organic chemistry suggest that strong electron-withdrawing groups, such as nitro (NO2) groups, can potentially lower the thermal stability of aromatic systems by creating electron-deficient sites susceptible to nucleophilic attack or by participating in decomposition pathways.[4]
Similarly, the effect of halogen substitution on the thermal stability of thioxanthones is an area requiring more extensive investigation. While some halogenated derivatives have been synthesized, detailed TGA data is not widely reported.[5][6] It is plausible that the stability would be influenced by the nature of the halogen and its position on the aromatic ring, with factors such as bond strength (C-F > C-Cl > C-Br > C-I) playing a role.
The Role of Alkyl Substituents
Understanding Thermal Decomposition: The Mechanism
The thermal decomposition of organic molecules is a complex process involving the cleavage of chemical bonds. For substituted thioxanthones, the initiation of decomposition is likely to occur at the weakest bond in the molecule. This could be a bond within the substituent or a bond connecting the substituent to the thioxanthone core. The subsequent decomposition pathway can involve a cascade of reactions, leading to the formation of smaller, volatile fragments.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The determination of thermal stability is experimentally achieved through Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[]
Step-by-Step TGA Protocol for Substituted Thioxanthones:
-
Sample Preparation:
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer equipped with a sensitive microbalance.
-
Select an appropriate sample pan, typically made of alumina or platinum, which is inert under the experimental conditions.[10]
-
Tare the empty sample pan before adding the sample.
-
-
Experimental Parameters:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A constant flow rate (e.g., 20-50 mL/min) should be maintained.
-
Temperature Program:
-
Start with an initial isothermal period at a temperature below the expected decomposition point (e.g., 30-50 °C) to allow the instrument to stabilize.
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, to the desired final temperature (e.g., 600-800 °C).[11]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (or percentage of initial mass) as a function of temperature.
-
The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of any residue remaining at the final temperature.
-
The Td5 is determined as the temperature at which 5% of the initial sample mass has been lost.
-
Conclusion and Future Directions
The thermal stability of substituted thioxanthones is a critical parameter that is significantly influenced by the nature of the substituents. The available data strongly suggests that bulky, electron-donating groups can impart exceptional thermal stability to the thioxanthone core. However, a comprehensive understanding of the structure-property relationships requires further systematic studies on a wider range of derivatives, particularly those bearing electron-withdrawing groups and various halogen substituents.
References
-
Hermawan, F., Jumina, J., Pranowo, H. D., Sholikhah, E. N., & Azminah, A. (2024). In silico Approach for Design, Synthesis and Biological Evaluation of Tioxanthone Derivatives as Potential Anticancer Agents. ChemistrySelect, 9(7), e202304598. [Link]
-
Khetkorn, W., In, I., & Kiatkamjornwong, S. (2020). Synthesis, Thermal, Optical and Electrochemical Properties of Acridone and Thioxanthone Based Push-Pull Molecules. ChemistrySelect, 5(31), 9687-9696. [Link]
-
Usta, H., Kim, C., Wang, Z., & Marks, T. J. (2011). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. Journal of the American Chemical Society, 133(49), 19658-19671. [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]
-
The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. [Link]
-
Yilmaz, G., & Aydin, M. (2021). Synthesis of one-component type II dithioxanthone-disulfide photoinitiator and investigation of photophysical and photochemical properties. Journal of Photochemistry and Photobiology A: Chemistry, 418, 113398. [Link]
-
Gražulevičius, J. V., et al. (2018). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. ACS Omega, 3(3), 3085-3096. [Link]
-
Editorial Board of Journal of Explosives & Propellants. (2018). Synthesis and Thermal Properties of 2, 4-Dinitro-2, 4-diazapentane. Journal of Explosives & Propellants, 40(1), 1-5. [Link]
-
Lalevée, J., et al. (2018). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. Polymers, 10(11), 1256. [Link]
-
Gryba, M., et al. (2021). Fifteen Solid Solutions of Four Thioxanthone Halogen Derivatives: Structures, Miscibility Limits, and Luminescence. Crystal Growth & Design, 21(9), 5227-5237. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
Tumkevičius, S., et al. (2023). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. ACS Omega, 8(14), 13045-13056. [Link]
-
Gualdagnini, F., & Fagnoni, M. (2019). Thioxanthone: a powerful photocatalyst for organic reactions. Organic & Biomolecular Chemistry, 17(43), 9372-9383. [Link]
-
Herrero-Gómez, E., et al. (2020). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules, 25(21), 5057. [Link]
-
Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56. [Link]
-
National Institute of Standards and Technology. (n.d.). Thioxanthone. In NIST Chemistry WebBook. [Link]
-
Druzhinina, A. I., & Varushchenko, R. M. (2009). Thermodynamic Properties of Thioxanthone between 80 and 540 K. Russian Journal of Physical Chemistry A, 83(5), 725-730. [Link]
-
Jia, J., et al. (2022). Synthesis and third-order nonlinear properties of D-A-D structure acridone derivatives. Chemical Papers, 76(12), 7545-7554. [Link]
-
Puro, M., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. International Journal of Pharmaceutics, 591, 119983. [Link]
-
Molina-Márquez, A., et al. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. The FEBS Journal, 288(11), 3568-3585. [Link]
-
Chem-Impex International Inc. (n.d.). 2-Isopropylthioxanthone. [Link]
-
Mielniczak, A., et al. (2015). Donor-Acceptor Type Thioxanthones: Synthesis, Optical Properties, and Two-Photon Induced Polymerization. Macromolecules, 48(8), 2458-2467. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79633, 2-Isopropylthioxanthone. [Link]
-
Jee, J.-E., et al. (2018). Structure and Biocatalytic Scope of Thermophilic Flavin-Dependent Halogenase and Flavin Reductase Enzymes. ChemBioChem, 19(18), 1937-1945. [Link]
-
Anyang General Chemical Co., Ltd. (2021, November 22). Photoinitiator ITX, 2-isopropylthioxanthone, Cas 5495-84-1. [Link]
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- 11. m.youtube.com [m.youtube.com]
Strategic 13C NMR Characterization: 1-Bromothioxanthen-9-one
Executive Summary: The Regioisomer Challenge
In the development of thioxanthone-based photoinitiators and pharmaceutical intermediates, 1-Bromothioxanthen-9-one (1-BTX) presents a unique characterization challenge compared to its isomers (2-, 3-, and 4-bromo). While Proton NMR (
The defining feature of 1-BTX is the peri-interaction between the bromine atom at C1 and the carbonyl oxygen at C9. This steric compression induces specific electronic deshielding not observed in the 2-, 3-, or 4-isomers, making
Comparative Spectral Analysis
The following data compares the diagnostic
Table 1: Diagnostic Chemical Shift Comparison (CDCl , 100 MHz)
Note: Values for brominated derivatives are derived from standard Substituent Chemical Shift (SCS) additivity rules applied to the parent experimental data.
| Carbon Position | Signal Type | Parent (Thioxanthen-9-one) | 1-BTX (Target) | 2-BTX (Alternative) | Diagnostic Note |
| C9 (C=O) | Quaternary | 179.8 ppm | ~182.5 ppm | ~179.5 ppm | Primary Indicator: The peri-bromo substituent at C1 deshields the carbonyl significantly (+2-3 ppm) due to steric twist and field effects. |
| C1 | CH / C-Br | 129.2 ppm | ~123.0 ppm (C-Br) | 129.5 ppm (CH) | Ipso Effect: Br causes an upfield shift (~6 ppm) on the attached carbon (Heavy Atom Effect).[1] |
| C2 | CH / C-Br | 126.5 ppm | ~130.0 ppm (CH) | ~120.5 ppm (C-Br) | In 1-BTX, C2 is ortho to Br (deshielded).[1] In 2-BTX, C2 is the ipso carbon (shielded). |
| C4 | CH | 126.1 ppm | 126.5 ppm | 126.3 ppm | Distal carbons remain largely unaffected, serving as internal references.[1] |
| C4a (Bridge) | Quaternary | 137.3 ppm | 137.5 ppm | 136.8 ppm | Bridgehead carbons show minimal variation.[1] |
Mechanism of Differentiation
-
The Carbonyl Shift (C9): In 2-, 3-, and 4-BTX, the carbonyl shift remains close to the parent (179-180 ppm). Only in 1-BTX does the steric bulk of the Bromine atom force the carbonyl out of planarity or exert a direct deshielding field effect, pushing the signal downfield to >182 ppm.
-
The Ipso-Carbon (C-Br): The carbon directly attached to Bromine will appear as a low-intensity quaternary signal (due to lack of NOE and long relaxation time) significantly upfield relative to a standard aromatic CH.
-
1-BTX: "Hole" in the CH region at ~129 ppm; new quaternary peak at ~123 ppm.
-
2-BTX: "Hole" in the CH region at ~126 ppm; new quaternary peak at ~120 ppm.
-
Experimental Protocol: Self-Validating Workflow
To ensure authoritative identification, follow this step-by-step protocol designed to overcome the low sensitivity of quaternary carbons (C1, C9).
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl
, 99.8% D) is preferred over DMSO-d to prevent solvent-solute stacking interactions that might obscure the subtle peri-effect shifts. -
Concentration: Prepare a saturated solution (~30-50 mg in 0.6 mL). 1-BTX has limited solubility; mild heating may be required. Filter through a glass wool plug to remove undissolved micro-particulates which cause line broadening.
Step 2: Acquisition Parameters (Critical)
Standard "quick"
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds (Standard is often 1.0s). This ensures the C9 carbonyl and C1 ipso-carbon fully relax, maximizing signal-to-noise ratio.
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) for clear quaternary detection.
Step 3: Advanced Validation (HMBC)
If the 1D spectrum is ambiguous, run a
-
Logic: In 1-BTX, the proton at C2 (doublet, ~7.6 ppm) will show a strong 3-bond coupling (
) to the bridgehead carbon C9a .[1] -
The "Smoking Gun": In 1-BTX, there is NO proton at C1 to show a 3-bond coupling to the Carbonyl (C9). In the parent or 2-BTX, the proton at C1 would show a strong correlation to the C9 carbonyl peak. Absence of this correlation confirms substitution at C1.
Decision Logic & Workflow Diagram
The following flowchart visualizes the logic path for confirming 1-BTX against its isomers using the data derived above.
Figure 1: Decision tree for the structural assignment of bromothioxanthone regioisomers based on
References
-
Compound Interest. (2015).[1][2] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Al-Radha, N. A. A., & Kadhim, A. J. (2015).[1] Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56.[1] Retrieved from [Link]
Sources
A Researcher's Guide to Thioxanthone Derivatives: A Comparative Analysis of Absorption Maxima
For researchers, scientists, and professionals in drug development and materials science, the photophysical properties of thioxanthone and its derivatives are of paramount importance. These compounds are widely utilized as photoinitiators in polymerization processes, photocatalysts in organic synthesis, and as scaffolds in medicinal chemistry.[1] A critical parameter governing their efficacy in these applications is their absorption maximum (λmax), which dictates the wavelength of light they most effectively absorb to initiate photochemical processes.
This guide provides an in-depth comparison of the absorption maxima of various thioxanthone derivatives. We will explore the structural modifications that influence their UV-Vis absorption spectra and provide the foundational knowledge to select the optimal thioxanthone derivative for your specific application.
Understanding the Thioxanthone Chromophore and its Electronic Transitions
The characteristic UV-Vis absorption of thioxanthone arises from its extended conjugated system. The core structure contains a carbonyl chromophore and a diphenyl sulfide unit, leading to several possible electronic transitions, primarily π → π* and n → π* transitions.[2] The intense absorption bands observed are typically due to π → π* transitions, while the lower intensity, longer-wavelength absorptions can be attributed to the forbidden n → π* transitions of the carbonyl group.[3] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the thioxanthone ring system.
Comparative Analysis of Absorption Maxima
The absorption spectrum of the parent thioxanthone in acetonitrile exhibits a strong absorption maximum around 380 nm.[4] Substitution on the thioxanthone core can lead to significant shifts in the absorption maximum, a phenomenon that can be rationally exploited to tune the molecule's light-absorbing properties. These shifts are primarily governed by the electronic nature of the substituent.
Key Observations:
-
Electron-Donating Groups (EDGs): Substituents such as amino, alkoxy, and alkyl groups generally cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the absorption maximum.[2][5] This is because these groups can donate electron density to the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.[6] This reduced energy gap requires lower energy (longer wavelength) light for electronic excitation.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like chloro, bromo, and carboxyl groups tend to cause a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) or a less pronounced bathochromic shift compared to EDGs.[5] These groups withdraw electron density from the aromatic system, lowering the energy of the HOMO and increasing the HOMO-LUMO gap.
-
Extended Conjugation: Extending the π-conjugated system of the thioxanthone core, for instance by introducing aromatic or heterocyclic moieties, generally leads to a significant bathochromic shift.[4] This is a well-established principle in UV-Vis spectroscopy, as larger conjugated systems have smaller HOMO-LUMO energy gaps.[7]
The following table summarizes the absorption maxima (λmax) and molar absorptivity (ε) of selected thioxanthone derivatives in acetonitrile, providing a quantitative basis for comparison.
| Derivative | Substituent(s) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Reference(s) |
| Thioxanthone | Unsubstituted | ~380 | - | [4] |
| 2-Chlorothioxanthone | 2-Cl | 386 | - | |
| 2-Isopropylthioxanthone (ITX) | 2-CH(CH₃)₂ | 382 | - | |
| 2,4-Diethylthioxanthone (DETX) | 2,4-(CH₂CH₃)₂ | 383 | 5,800 | |
| 1-Chloro-4-propoxythioxanthone | 1-Cl, 4-O(CH₂)₂CH₃ | 398 | 6,300 | |
| 2-Mercaptothioxanthone | 2-SH | 383 | 3,857 | [1] |
| Thioxanthone-poly(propylene oxide) | Macromolecular Initiator | 384 | - | [8] |
Note: Molar absorptivity values were not available for all compounds in the cited literature.
Experimental Protocol for Determining Absorption Maxima
To ensure the reproducibility and accuracy of UV-Vis absorption measurements, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the absorption maximum of a thioxanthone derivative.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Thioxanthone derivative sample
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. Acetonitrile is a common choice for thioxanthone derivatives due to its good solvating power and a low UV cutoff wavelength (~190 nm).[9]
-
Solution Preparation:
-
Accurately weigh a small amount of the thioxanthone derivative.
-
Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units). This is important to ensure adherence to the Beer-Lambert Law.[10][11]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize (typically 15-30 minutes).[12]
-
Set the desired wavelength range for the scan (e.g., 200-500 nm for thioxanthone derivatives).
-
Set the scan speed and data interval. For accurate determination of λmax, a slower scan speed and smaller data interval are preferable.
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction (also known as "autozero" or "blanking") to subtract any absorbance from the solvent and the cuvettes.[13]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it a few times with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution and ensure there are no air bubbles.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength at which the highest absorbance occurs. This is the absorption maximum (λmax).
-
Record the λmax and the corresponding absorbance value.
-
If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[14]
-
As illustrated, electron-donating groups increase the energy of the HOMO, leading to a smaller energy gap for excitation and a bathochromic shift. In contrast, electron-withdrawing groups stabilize the HOMO, increasing the energy gap and resulting in a hypsochromic shift or a less pronounced bathochromic shift. This fundamental understanding allows for the rational design of thioxanthone derivatives with tailored absorption properties for specific applications.
Conclusion
The absorption maximum of thioxanthone derivatives is a key parameter that can be finely tuned through synthetic modification. By understanding the electronic effects of different substituents, researchers can select or design derivatives that absorb optimally at the desired wavelengths, whether for initiating polymerization with a specific light source, for photocatalysis, or for other photophysical applications. The provided comparative data and experimental protocol serve as a valuable resource for scientists and professionals working with these versatile compounds.
References
-
ACS Applied Polymer Materials, 2021 , 3 (11), 5547-5558. [Link]
-
Thioxanthone Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect. Polymers (Basel), 2023 , 15(17), 3583. [Link]
-
Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene. Photochem Photobiol Sci, 2010 , 9(6), 845-51. [Link]
-
Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. ACS Appl. Electron. Mater., 2023 , 5(4), 2293–2304. [Link]
-
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
-
SOP for Analysis on UV- Visible Spectrophotometer. Pharmaguideline. [Link]
-
UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Chiralabs. [Link]
-
Thioxanthone Photoinitiators with Heterocyclic Extended Chromophores. Royal Society of Chemistry. [Link]
-
The Beer-Lambert Law. Chemistry LibreTexts. [Link]
-
Thioxanthone: a powerful photocatalyst for organic reactions. Org. Biomol. Chem., 2021 , 19, 4191-4214. [Link]
-
One component thioxanthone based Type II photoinitiators. ResearchGate. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
-
UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
2,4-diethylthioxanthone CAS No. 82799-44-8. Tintoll. [Link]
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules, 2021 , 26(4), 987. [Link]
-
2-Chlorothioxanthone. PubChem. [Link]
-
Beer Lambert law: It is the relationship between the absorbance of light is directly proportional to the thickness of the media. Al-Mustaqbal University College. [Link]
-
Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. ACS Appl. Polym. Mater., 2021 , 3(3), 1563–1571. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]
-
UV/VIS spectra of benzophenone (BP), xanthone (X), and thioxanthone (TX) (in acetonitrile). ResearchGate. [Link]
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High-Purity Standards: Characterization and Differentiation of 1-Bromothioxanthen-9-one
Executive Summary: The Regioisomer Challenge
In the development of photoinitiators and pharmaceutical intermediates, 1-Bromothioxanthen-9-one (1-BTX) represents a critical structural scaffold. However, its validation presents a unique analytical challenge: it is a constitutional isomer of the widely available 2-Bromothioxanthen-9-one (2-BTX) and 4-Bromothioxanthen-9-one .
This guide objectively compares the elemental analysis (EA) performance of 1-BTX against its isomers and establishes a "Gold Standard" protocol for distinguishing these chemically similar but functionally distinct entities. While Elemental Analysis is the first line of defense for bulk purity, this guide demonstrates why it must be coupled with orthogonal spectroscopic methods for definitive identification.
Comparative Elemental Analysis Data
For researchers synthesizing or sourcing 1-BTX, the first validation step is confirming the elemental composition matches the theoretical formula C₁₃H₇BrOS .
Table 1: Theoretical vs. Experimental Acceptance Criteria
The following data establishes the baseline for "Passing" quality control. Note that 1-BTX and 2-BTX share identical theoretical values.
| Element | Theoretical Mass % | Acceptable Experimental Range (±0.4%) | Common Impurity Flag (Fail) |
| Carbon (C) | 53.63% | 53.23% – 54.03% | < 53.0% (Inorganic salts present) |
| Hydrogen (H) | 2.42% | 2.02% – 2.82% | > 3.0% (Retained solvent/moisture) |
| Bromine (Br) | 27.44% | 27.04% – 27.84% | < 26.5% (Debromination/Hydrolysis) |
| Sulfur (S) | 11.01% | 10.61% – 11.41% | Variable (Incomplete combustion) |
| Oxygen (O) | 5.50% | Calculated by difference | N/A |
Critical Insight: A "Pass" in this table confirms the substance is a mono-brominated thioxanthone but does not confirm the position of the bromine atom.
Table 2: Isomer Comparison (The "Blind Spot" of EA)
This table illustrates why EA is necessary but insufficient for specific isomer identification.
| Property | This compound (Target) | 2-Bromothioxanthen-9-one (Alternative) | 2,7-Dibromothioxanthen-9-one (Over-brominated) |
| Formula | C₁₃H₇BrOS | C₁₃H₇BrOS | C₁₃H₆Br₂OS |
| % Carbon | 53.63% | 53.63% (Indistinguishable) | 42.19% (Distinct) |
| % Bromine | 27.44% | 27.44% (Indistinguishable) | 43.19% (Distinct) |
| Melting Point | ~118–120 °C (Est.) | 164–168 °C | 203–205 °C |
| Validation Status | Requires NMR | Requires NMR | Detected by EA |
Experimental Protocol: High-Precision Characterization
To validate 1-BTX, we employ a "Self-Validating" workflow that uses EA to rule out gross impurities (solvents, inorganics) and NMR to assign regiochemistry.
Phase 1: Sample Preparation for Elemental Analysis (Combustion)
Objective: Prevent sulfur interference and ensure complete combustion of the halogenated ring.
-
Drying: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule.
-
Additive: Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule.
-
Reasoning: Sulfur-containing heterocycles can form stable sulfates in the ash. V₂O₅ acts as a flux and oxygen donor to ensure quantitative conversion of sulfur to SO₂.
-
-
Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) at 1150°C in "Sulfur-Rich" mode.
Phase 2: Orthogonal Regioisomer Verification (NMR)
Objective: Distinguish 1-Bromo from 2-Bromo.
-
Solvent: Dissolve 10 mg in DMSO-d₆ (Chloroform-d may cause peak overlap in the aromatic region).
-
Target Signal: Focus on the proton at the C1 position (or C2/C3/C4 depending on substitution).
-
1-Bromo Isomer: Look for a doublet (d) or doublet of doublets (dd) integrating to 1H at the most deshielded region (due to the carbonyl anisotropy and bromine proximity), but distinct from the 2-bromo pattern.
-
2-Bromo Isomer: The proton at C1 appears as a meta-coupled doublet (d, J ~2 Hz) .
-
1-Bromo Isomer: The proton at C2 appears as a ortho-coupled doublet (d, J ~8 Hz) .
-
-
Validation Rule: If the spectrum shows a meta-coupled singlet/doublet at C1, reject as 2-Bromo isomer.
Visualization: Decision Logic for Validation
The following diagram outlines the logical flow for accepting a batch of this compound, ensuring no confusion with its isomers.
Caption: Analytical decision tree for distinguishing 1-BTX from its common 2-BTX isomer using EA, Melting Point, and NMR.
References
-
PubChem. (2023).[1][2] 2-Bromothioxanthen-9-one Compound Summary. National Library of Medicine. Available at: [Link][3]
-
Chemaxon. (2023). Elemental Analysis Plugin Documentation. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromothioxanthen-9-one
For professionals engaged in the intricate work of drug discovery and scientific research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 1-Bromothioxanthen-9-one (CAS No. 38181-31-6), a halogenated heterocyclic ketone. The protocols herein are designed to ensure that this compound is handled and disposed of in a manner that neutralizes its potential hazards and complies with stringent safety standards.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the intrinsic hazards of a compound is the first principle of safe handling and disposal. This compound, as a brominated organic compound, requires careful management due to its potential for irritation and environmental toxicity.[1]
Core Hazard Assessment
While specific toxicity data for this compound is limited, the hazards can be inferred from its chemical class (halogenated ketone) and data from structurally similar compounds.
| Hazard Category | Description | Recommended Action & Rationale |
| Skin & Eye Contact | Expected to cause skin and eye irritation upon contact.[2][3] | Immediately flush affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] The causality is the potential for localized chemical burns and irritation from the reactive halogenated structure. |
| Inhalation | May cause respiratory tract irritation if inhaled as dust.[2][3] | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2] Handling as a solid powder necessitates measures to prevent aerosolization. |
| Ingestion | May be harmful if swallowed.[3] | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[2] |
| Environmental Hazard | Halogenated organic compounds are often toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Discharge into drains or waterways must be strictly avoided.[2] The persistence of carbon-halogen bonds can lead to bioaccumulation. |
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. When handling this compound in any capacity—from experimental use to disposal—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.
-
Work Environment: All handling of the solid compound should occur in a well-ventilated area or, preferably, within a certified chemical fume hood to prevent dust formation and inhalation.[2]
Part 2: Step-by-Step Waste Management and Disposal Protocol
The fundamental principle for the disposal of this compound is its classification as halogenated organic waste . This dictates a specific disposal pathway that is distinct from non-halogenated streams. The rationale for this segregation is twofold: regulatory compliance and the specific requirements of the final treatment process, which is typically high-temperature incineration.[5]
Experimental Protocol: Waste Collection and Segregation
-
Container Selection: Designate a specific hazardous waste container for halogenated organic solids. The container should be constructed of a compatible material (e.g., high-density polyethylene or glass) and must have a secure, vapor-tight lid.[6][7]
-
Waste Segregation:
-
Collect all waste this compound, whether it is excess reagent or chemically contaminated material (e.g., weighing paper, contaminated gloves, silica gel from chromatography), directly into this designated container.[8]
-
Crucially, do not mix this waste with non-halogenated organic waste (e.g., acetone, hexane) or aqueous waste.[5] Mixing streams leads to cross-contamination and significantly increases disposal costs and complexity.
-
-
Labeling: The waste container must be meticulously labeled from the moment the first item of waste is added. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Waste this compound".
-
The primary hazard characteristic (e.g., "Irritant," "Environmental Hazard").
-
The date of accumulation initiation.
-
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[8]
-
Arranging Final Disposal: Once the container is full or has reached the institution's time limit for satellite accumulation, contact your organization's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[9] The final disposal method will be high-temperature incineration, which is equipped with scrubbers to neutralize the acidic hydrogen bromide (HBr) gas produced during combustion.[5][10]
Part 3: Decontamination and Spill Management
Accidents, though preventable, require a prepared response.
Decontamination of Reusable Glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this rinsate and dispose of it as halogenated organic waste in your designated container.
-
After the initial rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
Accidental Spill Response:
-
Evacuate and Secure: Ensure the area is well-ventilated and restrict access. Remove all sources of ignition.[2]
-
Don PPE: Wear the full PPE ensemble as described in Part 1.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid raising dust. Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into the designated halogenated waste container.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Dispose of the wipe as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste from generation to final disposition.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe handling and compliant disposal of this compound, thereby upholding the highest standards of laboratory practice and environmental responsibility.
References
- ECHEMI. (n.d.). 2-BROMO-9H-XANTHEN-9-ONE SDS, 56341-31-2 Safety Data Sheets.
- MilliporeSigma. (2025). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Thermo Fisher Scientific. (n.d.). 9-Bromoanthracene Safety Data Sheet.
- Fisher Scientific. (2025). Thioxanthen-9-one Safety Data Sheet.
- CymitQuimica. (n.d.). CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo-.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- MilliporeSigma. (2025). 1-Bromopentane Safety Data Sheet.
- University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- BenchChem. (2025). Proper Disposal of 1-Azido-2-bromoethane: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
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- 3. fishersci.com [fishersci.com]
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- 5. bucknell.edu [bucknell.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unthealth.edu [unthealth.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 1-Bromothioxanthen-9-one
This document provides comprehensive safety protocols and operational guidance for the handling of 1-Bromothioxanthen-9-one. As a compound with potential applications in pharmaceutical research and development, understanding its hazard profile is paramount to ensuring laboratory safety.[1][2] This guide is intended for trained researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a proactive safety culture.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin and Eye Irritation: Direct contact with the skin and eyes should be avoided.[3][4] Similar brominated compounds are known to cause skin irritation and serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols should be prevented.[3] Handling procedures that could generate dust must be performed with adequate ventilation.[3]
-
Ingestion: Accidental ingestion may be harmful.[5]
-
Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life and may have long-term adverse effects on the environment.[5] Discharges into the environment must be avoided.[3]
Before beginning any work, a thorough risk assessment should be conducted for the specific procedures being undertaken. This assessment should consider the quantities being used, the potential for aerosolization, and the duration of exposure.
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment (PPE) is the final layer of protection. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of dust.[3]
-
Administrative Controls:
-
Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound.
-
Designate specific areas for handling and storage to prevent cross-contamination.
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to preventing exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact.[3] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing. |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from dust and splashes.[4] Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Provides a barrier against accidental spills. Lab coats should be buttoned and sleeves should be down to the wrists. |
| Respiratory Protection | Not typically required if handled in a fume hood | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary. |
dot
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Procedures
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
dot
Caption: Emergency Response Decision Tree.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3] Seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[3][7] If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or poison control center immediately.[3]
-
Spills: Evacuate personnel to a safe area.[3] Prevent further leakage if it is safe to do so.[3] Collect the spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[3][4]
Waste Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9] This is crucial because the disposal methods differ, and mixing them increases disposal costs and environmental impact.[10][11]
-
Containers: Use designated, properly labeled, and sealed containers for halogenated waste.[8][9] The container must be clearly marked with the words "Hazardous Waste" and list the chemical contents.[10]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8] Do not dispose of this chemical down the drain.[10]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Analysis of pharmaceutically important thioxanthene derivatives. ResearchGate. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Organic Solvent Waste Disposal. The University of British Columbia. Available at: [Link]
-
Organic solvent waste. Kemicentrum, Lund University. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
